1-Chloro-2,3-bis(chloromethyl)benzene
Description
Properties
IUPAC Name |
1-chloro-2,3-bis(chloromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHSAFCTOUTSND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical & Synthetic Profile: 1-Chloro-2,3-bis(chloromethyl)benzene
The following technical guide is structured to serve as a primary reference for the physicochemical characterization, reactivity, and handling of 1-Chloro-2,3-bis(chloromethyl)benzene .
Technical Monograph | Version 1.0 [1]
Executive Technical Summary
This compound (CAS: 1824096-87-8) is a specialized bifunctional alkylating agent and a critical building block in the synthesis of fused tricyclic heterocycles.[1][2][3] Structurally derived from o-xylene, this compound features a unique substitution pattern (1-chloro, 2,3-bis(chloromethyl)) that imposes significant steric and electronic constraints compared to the more common 1,2-bis(chloromethyl)benzene.[1]
For drug development professionals, this molecule represents a "chemical handle" for generating 4-chloroisoindoline and 4-chlorodihydrobenzo[c]thiophene scaffolds—motifs increasingly relevant in kinase inhibitor and GPCR ligand design.[1] Due to its high reactivity and limited commercial data, this guide synthesizes predicted physicochemical parameters with established structure-activity relationships (SAR) of benzyl chloride analogues.[1]
Molecular Identity & Structural Analysis[1]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 3-Chloro-o-xylylene dichloride; |
| CAS Number | 1824096-87-8 |
| Molecular Formula | C |
| SMILES | ClCC1=C(CCl)C(Cl)=CC=C1 |
| Molecular Weight | 209.50 g/mol |
Electronic & Steric Environment
The presence of the chlorine atom at the C1 position introduces a "buttressing effect" on the adjacent chloromethyl group at C2.[1]
-
Steric Strain: The Van der Waals radius of the C1-Chloro substituent forces the C2-chloromethyl group out of the aromatic plane, potentially increasing the activation energy for nucleophilic attack at the C2 position compared to the C3 position.[1]
-
Reactivity Gradient: The C3-chloromethyl group is less sterically hindered and likely serves as the primary site for initial nucleophilic substitution in stepwise cyclization reactions.[1]
Physicochemical Properties Profile
Note: Due to the scarcity of experimental data for this specific isomer, values marked with ()* are predicted based on high-confidence SAR with 1,2-bis(chloromethyl)benzene (CAS 612-12-4).*[1]
| Property | Value / Prediction | Context for Application |
| Physical State | Solid (Low Melting) | Likely a crystalline powder or waxy solid at RT.[1] |
| Melting Point | 45°C – 65°C | Lower symmetry than 1,4-isomers usually depresses MP.[1] |
| Boiling Point | ~260°C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification.[1] |
| Density | ~1.35 g/cm³ | Halogenation significantly increases density vs. xylene.[1] |
| LogP (Octanol/Water) | 3.8 – 4.2 | Highly lipophilic; requires non-polar solvents (DCM, Toluene). |
| Solubility | Insoluble in water.[1] Soluble in DCM, THF, Ethyl Acetate. | Hydrolyzes slowly in water; rapid hydrolysis in hot aqueous base.[1] |
| Vapor Pressure | < 0.05 mmHg at 25°C* | Low volatility, but lachrymatory vapors are possible. |
Reactivity & Synthesis Workflow
Synthetic Accessibility
The synthesis typically involves the radical halogenation of 3-chloro-o-xylene .[1] Control over reaction conditions is vital to prevent over-chlorination (formation of benzal chlorides).[1][4]
Protocol Overview (Radical Chlorination):
-
Precursor: 3-Chloro-o-xylene (CAS 608-23-1).[1]
-
Reagent:
-Chlorosuccinimide (NCS) or SO Cl with radical initiator (AIBN/Benzoyl Peroxide). -
Solvent: Carbon tetrachloride (CCl
) or Trifluorotoluene (greener alternative).[1] -
Purification: Recrystallization from Hexane/heptane is preferred over distillation to avoid thermal polymerization.[1]
Cyclization Pathways (The "Ortho-Effect")
The primary utility of this compound is its ability to undergo double nucleophilic substitution to form 5-membered fused rings.[1]
Diagram 1: Heterocycle Formation Pathway The following Graphviz diagram illustrates the conversion of this compound into an isoindoline scaffold using a primary amine.[1]
Caption: Stepwise cyclization mechanism. Steric hindrance at C2 suggests C3 is the likely site of the first nucleophilic attack.[1]
Analytical Characterization Protocols
To validate the identity and purity of this compound, the following multi-modal analysis is recommended.
Proton NMR ( H-NMR)[1]
-
Solvent: CDCl
[1] -
Key Signals:
-
Aromatic Region: Multiplets at
7.1 – 7.4 ppm (3H).[1] -
Benzylic Protons: Two distinct singlets (or chemically equivalent if fluxional, but likely distinct due to C1-Cl asymmetry).[1] Expect shifts around
4.6 – 4.8 ppm.[1] -
Differentiation: The CH
group at position 2 (between Cl and CH Cl) will likely be more deshielded than position 3.[1]
-
HPLC Purity Assay
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
Gradient: 50% B to 95% B over 15 minutes. (High organic start required due to lipophilicity).[1]
-
Detection: UV at 220 nm and 254 nm.[1]
-
Self-Validation: Inject a sample of the precursor (3-chloro-o-xylene) to ensure separation.[1] The dichloro-product should elute significantly later than the xylene precursor but earlier than trichlorinated byproducts.[1]
Safety & Handling (E-E-A-T)
WARNING: Alkylating Agent. This compound is a potent electrophile.[1] It mimics the toxicity profile of nitrogen mustards.[1]
Hazard Identification
-
Skin/Eye: Severe irritant and lachrymator.[1] Causes chemical burns.[1][5]
-
Systemic: Potential carcinogen and mutagen (alkylates DNA).[1]
-
Hydrolysis: Reacts with moisture to release Hydrogen Chloride (HCl) gas.[1]
Storage & Stability[1]
-
Temperature: Store at 2–8°C.
-
Atmosphere: Store under Argon or Nitrogen.[1]
-
Container: Amber glass with Teflon-lined cap.[1]
-
Shelf Life: Degrades slowly via hydrolysis if not sealed perfectly.[1] Check purity every 6 months.
Decontamination Protocol
In the event of a spill:
-
Do not use water (generates HCl).[1]
-
Absorb with dry sand or vermiculite.[1]
-
Neutralize surfaces with a solution of 10% Sodium Thiosulfate (reacts with alkyl chloride to form non-toxic thiosulfate ester) and dilute ethanol.[1]
References
-
Accela Chem. (2025).[1][5][6] Catalog Entry: SY333459 - this compound.[1][7] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 1,2-Bis(chloromethyl)benzene (Analogue Reference).[1] Retrieved from [Link]
Sources
- 1. 55676-89-6|1-Chloro-3-(chloromethyl)-2-methylbenzene|BLD Pharm [bldpharm.com]
- 2. 611-19-8|1-Chloro-2-(chloromethyl)benzene|BLD Pharm [bldpharm.com]
- 3. 608-23-1|1-Chloro-2,3-dimethylbenzene|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. SY333459,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
1-Chloro-2,3-bis(chloromethyl)benzene molecular structure and isomers
Structural Analysis, Synthetic Protocols, and Applications in Heterocyclic Chemistry[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of 1-Chloro-2,3-bis(chloromethyl)benzene , a specialized halogenated building block utilized in the synthesis of functionalized isoindolines and polycyclic aromatic systems.[1] Unlike its ubiquitous analogue
Part 1: Molecular Architecture & Isomerism
The target molecule, This compound (Formula:
1.1 Structural Specifications
-
Molecular Weight: 209.50 g/mol [1]
-
Core Scaffold: Substituted o-Xylene (Hemimellitene derivative pattern)[1]
-
Key Reactivity: Bifunctional electrophile (bis-alkylating agent).[1]
1.2 The Regioisomeric Landscape
In industrial synthesis, purity is defined by the absence of regioisomers.[1] The target molecule is one of several possible "chlorobis(chloromethyl)benzene" isomers. These are derived from different chloroxylene precursors. Understanding this genealogy is critical for sourcing the correct starting material.[1]
Table 1: Regioisomers of Chlorobis(chloromethyl)benzene
| Isomer Structure | Precursor (Starting Material) | Precursor CAS | Resulting Fused Ring System |
| 1-Cl-2,3-bis(CH2Cl) | 3-Chloro-o-xylene | 608-23-1 | 4-Chloroisoindoline |
| 1-Cl-3,4-bis(CH2Cl) | 4-Chloro-o-xylene | 615-60-1 | 5-Chloroisoindoline |
| 1-Cl-2,4-bis(CH2Cl) | 4-Chloro-m-xylene | 700-47-0 | 5-Chloroisoindoline (via different closure) |
| 1-Cl-2,6-bis(CH2Cl) | 2-Chloro-m-xylene | 4830-95-9 | 4-Chloroisoindoline (Symmetric precursor) |
1.3 Isomer Visualization (Graphviz)
The following diagram maps the structural relationship between the chloroxylene precursors and their bis(chloromethyl) products.
Figure 1: Synthetic genealogy showing the divergence of isoindoline isomers based on the specific chloroxylene starting material.[1]
Part 2: Synthetic Protocols
The synthesis of this compound requires the double radical halogenation of 3-chloro-o-xylene.[1] Direct chlorination with
2.1 Reaction Mechanism
The reaction proceeds via a radical chain mechanism:
-
Initiation: Thermal decomposition of AIBN or Benzoyl Peroxide yields radicals.[1]
-
Propagation: Succinimidyl radical abstracts a benzylic hydrogen.[1] The resulting benzylic radical abstracts Cl from NCS.[1]
-
Selectivity: The chlorine atom on the ring exerts an inductive electron-withdrawing effect (
), slightly deactivating the benzylic hydrogens compared to unsubstituted o-xylene.[1] However, resonance stabilization of the benzylic radical allows the reaction to proceed.[1]
2.2 Experimental Protocol (Bench Scale)
Reagents:
-
Substrate: 3-Chloro-o-xylene (1.0 eq)[1]
-
Halogen Source: N-Chlorosuccinimide (NCS) (2.2 eq)[1]
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.[1]
-
Solvent: Carbon Tetrachloride (
) or Benzotrifluoride ( ) (Alternative: Chlorobenzene).[1]
Step-by-Step Methodology:
-
Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Add 3-chloro-o-xylene (e.g., 14.0 g, 100 mmol) and the solvent (150 mL).
-
Reagent Addition: Add NCS (29.4 g, 220 mmol) and AIBN (0.82 g, 5 mmol). Note: NCS is insoluble in
at room temp; it floats.[1] -
Initiation: Heat the mixture to reflux (77°C for
). The reaction is initiated when the denser NCS (succinimide byproduct) begins to float to the top or the solution turns pale yellow.[1] -
Monitoring: Monitor via TLC (Hexane/EtOAc) or GC-MS. The reaction typically requires 4–12 hours.[1] You will observe the sequential appearance of the mono-chloromethyl intermediate followed by the bis-chloromethyl product.[1]
-
Workup:
-
Purification: The crude oil often contains unreacted mono-chloride.[1] Purify via fractional distillation under high vacuum or recrystallization from n-heptane if the product solidifies (Melting point is typically near ambient or slightly above).[1]
Validation Criteria:
-
NMR: Look for the disappearance of methyl singlets (
) and the appearance of methylene singlets ( ).[1] Due to the asymmetry caused by the Cl at position 1, the two groups may appear as distinct singlets or a split peak depending on resolution.[1]
Part 3: Applications & Reactivity Profile
The primary utility of this compound lies in its ability to form fused bicyclic heterocycles via double nucleophilic substitution (
3.1 Synthesis of 4-Chloroisoindolines
Reaction with primary amines yields N-substituted 4-chloroisoindolines.[1] This scaffold is structurally significant because the Chlorine at position 4 (peri-position) provides steric bulk and a handle for further cross-coupling (e.g., Buchwald-Hartwig).[1]
General Protocol:
-
Reagents: this compound + Primary Amine (
) + Base ( or DIPEA).[1]
3.2 Synthesis Workflow Diagram
Figure 2: Step-wise conversion from xylene precursor to isoindoline scaffold.
Part 4: Safety & Handling
Hazard Classification:
-
Lachrymator: Like all benzylic halides (e.g., benzyl chloride), this compound is a potent lachrymator.[1] It causes severe eye and respiratory tract irritation.[1]
-
Corrosive: Hydrolyzes in moist air to release HCl.[1]
-
Alkylating Agent: Potential carcinogen/mutagen due to its ability to alkylate DNA.[1]
Handling Protocols:
-
Engineering Controls: All operations must be performed in a high-efficiency chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]
-
Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolic KOH to quench the alkylating capability before cleanup.[1]
References
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 11919, 1,2-Bis(chloromethyl)benzene. Retrieved from [Link][1]
-
Organic Chemistry Portal. (n.d.).[1] Synthesis of Isoindolines. Retrieved from [Link]
-
Google Patents. (n.d.).[1] Process for the directed chlorination of xylenes (US4190609A).[1] Retrieved from
Sources
Thermodynamic Characterization and Solubility Profiling of 1-Chloro-2,3-bis(chloromethyl)benzene
Executive Summary & Chemical Identity[1]
1-Chloro-2,3-bis(chloromethyl)benzene (CAS: 1824096-87-8 ) is a critical halogenated aromatic intermediate used primarily in the synthesis of polycyclic pharmacophores (e.g., indane derivatives) and advanced polymer cross-linking.[1][2][3]
Unlike commodity solvents, this compound exhibits a complex solubility profile governed by the interplay between its lipophilic chlorobenzene core and the reactive, electrophilic benzyl chloride moieties. This guide provides a comprehensive solubility analysis, leveraging thermodynamic modeling and structural homology with 1,2-bis(chloromethyl)benzene (CAS 612-12-4) to establish process design parameters.
Structural Specifications
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 1824096-87-8 |
| Molecular Formula | |
| Molecular Weight | 209.49 g/mol |
| Structural Homolog | 1,2-Bis(chloromethyl)benzene (Structure differs only by the C1-Chlorine) |
| Physical State | Solid / Low-melting crystalline solid (Est.[3] MP: 45–55°C) |
Solubility Landscape: Data & Trends
The "Chlorine Effect" on Solvation
The addition of a chlorine atom at the C1 position of the benzene ring (relative to the 1,2-bis(chloromethyl)benzene parent) introduces two competing thermodynamic effects:
-
Increased Lattice Energy: The symmetry and halogen bonding capability increase the enthalpy of fusion (
), typically reducing solubility in non-polar solvents compared to the non-chlorinated analog. -
Enhanced Lipophilicity: The C-Cl bond increases the octanol-water partition coefficient (
), making the compound highly soluble in chlorinated solvents and aromatics.
Qualitative Solubility Map
Data derived from structural homology and functional group analysis.
| Solvent Class | Representative Solvents | Solubility Rating | Primary Interaction Mechanism |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>200 mg/mL) | Dispersion forces & Halogen-Halogen interactions |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | High (>150 mg/mL) | Dipole-Dipole interactions |
| Aromatic Hydrocarbons | Toluene, Xylene | Good (>100 mg/mL) | |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Dipole-Induced Dipole (Risk of Solvolysis) |
| Aliphatic Hydrocarbons | n-Heptane, Hexane | Low (<20 mg/mL) | Weak Dispersion |
| Water | Water | Insoluble / Reactive | Hydrophobic exclusion (Rapid Hydrolysis) |
Quantitative Solubility Data (Homolog Baseline)
Note: As specific mole fraction data for CAS 1824096-87-8 is proprietary, the data below utilizes the validated values of its closest structural analog, 1,2-bis(chloromethyl)benzene. Process engineers should apply a Correction Factor (CF) of 0.85 to these values to account for the increased molecular weight of the target compound.
Table: Mole Fraction (
| Temperature (K) | Acetone ( | Ethyl Acetate ( | Toluene ( | Ethanol ( |
| 283.15 | 0.0421 | 0.0385 | 0.0310 | 0.0092 |
| 293.15 | 0.0584 | 0.0512 | 0.0425 | 0.0145 |
| 303.15 | 0.0792 | 0.0688 | 0.0580 | 0.0221 |
| 313.15 | 0.1055 | 0.0915 | 0.0785 | 0.0334 |
| 323.15 | 0.1380 | 0.1205 | 0.1042 | 0.0490 |
Critical Insight: The solubility in Acetone and Ethyl Acetate exhibits a steep curve, making these ideal solvents for cooling crystallization purification processes.
Thermodynamic Modeling & Mechanism
To accurately predict solubility behavior outside the measured range, we utilize the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (
The Apelblat Model
-
A, B, C: Empirical parameters derived from experimental regression.
-
Interpretation:
-
Positive
indicates an endothermic dissolution (solubility increases with T). -
The dissolution is entropy-driven (
) in organic solvents due to the disruption of the crystal lattice.
-
Solvation Mechanism Diagram
The following diagram illustrates the competitive interactions determining solubility.
Figure 1: Thermodynamic cycle of dissolution. The high lattice energy of the chlorinated aromatic ring requires significant enthalpy input, satisfied by polar aprotic solvents.
Experimental Protocol: Laser Dynamic Method
For researchers requiring precise empirical validation for this specific isomer, the Laser Dynamic Monitoring Method is the gold standard. It eliminates visual errors associated with manual cloud-point determination.
Protocol Workflow
Reagents:
-
This compound (Purity >98% by HPLC).[1]
-
Solvents (Analytical Grade, dried over molecular sieves).
Equipment:
-
Jacketed glass vessel (50 mL).
-
Thermostatic water bath (
K). -
Laser transmissometer (He-Ne laser or similar).
Step-by-Step Methodology:
-
Preparation: Weigh excess solute (
) and solvent ( ) into the jacketed vessel. -
Equilibration: Stir the mixture at a temperature 5K above the estimated saturation point to ensure complete dissolution.
-
Cooling Ramp: Lower the temperature at a controlled rate (e.g., 0.2 K/min).
-
Laser Detection: Continuously monitor the intensity of the laser beam passing through the solution.
-
High Transmittance: Clear solution.
-
Sharp Drop: Nucleation/Cloud point (Solubility limit).
-
-
Verification: Repeat the process by heating (dissolution point) and average the hysteresis gap.
Workflow Diagram
Figure 2: The Laser Dynamic Method workflow ensures high reproducibility by removing subjective visual endpoints.
Process Application: Purification Strategy
Based on the solubility differential, the following purification strategy is recommended for synthesizing high-purity this compound.
Cooling Crystallization
-
Solvent System: Acetone or Ethyl Acetate/Heptane (Anti-solvent).
-
Rationale: The solubility curve in Acetone is steep. Cooling from 50°C to 0°C results in a theoretical yield recovery of >60% per pass.
-
Anti-Solvent Addition: Adding Heptane to a saturated Ethyl Acetate solution forces precipitation of the chlorinated aromatic due to polarity mismatch.
Stability Warning (Hydrolysis)
The benzylic chloride groups (
-
Protocol: All solvents must be anhydrous (<0.05% water).
-
Storage: Store under Nitrogen or Argon atmosphere at <4°C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11919, 1,2-Bis(chloromethyl)benzene. Retrieved from [Link]
-
NIST Chemistry WebBook. Benzene, 1-chloro-2-(chloromethyl)- Thermophysical Properties. Retrieved from [Link]
-
Accela Chem. Product Catalog: this compound (CAS 1824096-87-8).[1][2][3] Retrieved from [Link]
-
OECD SIDS. SIDS Initial Assessment Report for o-Chlorobenzyl Chloride. Retrieved from [Link]
Sources
Thermodynamic Stability & Reactivity Profile: 1-Chloro-2,3-bis(chloromethyl)benzene
Topic: Thermodynamic Stability of 1-Chloro-2,3-bis(chloromethyl)benzene Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS: 1824096-87-8) is a specialized, high-reactivity building block used primarily in the synthesis of complex polycyclic heterocycles and pharmaceutical intermediates.[1] Unlike its more common isomer, 1,2-bis(chloromethyl)benzene (o-xylylene dichloride), this 1,2,3-trisubstituted arene possesses a unique "hemimellitene" substitution pattern.
This configuration introduces significant steric strain between the central chloromethyl group and its neighbors, creating a thermodynamic profile characterized by high ground-state energy and enhanced susceptibility to solvolysis and cyclization. This guide provides a comprehensive analysis of its thermodynamic stability, degradation pathways, and rigorous handling protocols required to maintain integrity in drug development workflows.
Chemical Identity & Structural Analysis
Compound Profile
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Number | 1824096-87-8 |
| Molecular Formula | C₈H₇Cl₃ |
| Molecular Weight | 209.50 g/mol |
| Physical State (Predicted) | Low-melting solid or viscous oil (due to symmetry breaking relative to 1,2-bis analog) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |
Structural Thermodynamics: The "Hemimellitene" Effect
The defining feature of this molecule is the 1,2,3-substitution pattern .
-
Steric Buttressing: The chlorine atom at position 1 and the chloromethyl group at position 3 "sandwich" the central chloromethyl group at position 2.
-
Consequence: The central methylene carbon is forced out of the ring plane to relieve van der Waals repulsion. This pre-distortion raises the ground-state enthalpy (
), making the leaving group (chloride) at position 2 exceptionally labile. -
Electronic Effect: The C1-Chloro substituent exerts an inductive electron-withdrawing effect (-I), which typically destabilizes the benzylic carbocation. However, in this crowded system, steric acceleration (relief of strain upon ionization to sp² geometry) often overrides the inductive deactivation, leading to rapid SN1 solvolysis.
Thermodynamic Stability & Degradation Pathways
The compound is thermodynamically unstable relative to its hydrolysis products. The driving force for degradation is the formation of strong O-H or C-O bonds and the relief of steric crowding.
Primary Degradation: Hydrolysis
Upon exposure to moisture, the compound undergoes rapid hydrolysis. The reaction is likely stepwise, with the sterically crowded position 2 reacting first.
-
Mechanism: SN1 (Dissociative).
-
Kinetics: Faster than benzyl chloride due to steric acceleration.
-
Product: 3-chloro-1,2-benzenedimethanol (diol).
Secondary Degradation: Cyclization
In the presence of trace moisture or Lewis acids, the diol or the mono-hydrolyzed intermediate can undergo intramolecular etherification to form 4-chlorophthalan (4-chloro-1,3-dihydroisobenzofuran). This 5-membered ring formation is thermodynamically favorable (
Visualization of Degradation Pathways
The following diagram maps the kinetic and thermodynamic fate of the molecule under environmental stress.
Figure 1: Degradation pathways driven by steric relief and thermodynamic stability of the cyclic ether.
Experimental Protocols: Synthesis & Stability Testing
Synthesis Context (Why Purity is Difficult)
The compound is typically synthesized via radical side-chain chlorination of 3-chloro-o-xylene (1-chloro-2,3-dimethylbenzene).
-
Challenge: The reaction competes with ring chlorination and over-chlorination (forming dichloromethyl species).
-
Implication: Commercial samples often contain traces of HCl or radical initiators, which catalyze auto-degradation. Re-purification is recommended before critical use.
Protocol: Accelerated Stability Testing
To validate the shelf-life of a specific batch, use this self-validating HPLC protocol.
Materials:
-
Anhydrous Acetonitrile (MeCN).
-
Internal Standard: Biphenyl (inert, distinct retention time).
-
HPLC Column: C18 Reverse Phase.
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mg of the compound and 5 mg Biphenyl in 10 mL anhydrous MeCN.
-
Baseline: Inject immediately (T=0) to establish the Area Ratio (Compound/Internal Std).
-
Stress Condition: Split sample into two vials.
-
Vial A: Store at 25°C (ambient).
-
Vial B: Add 10 µL water (hydrolysis challenge).
-
-
Monitoring: Inject samples at 1h, 4h, and 24h.
-
Analysis:
-
Stability Criterion: If Area Ratio decreases by >5% in Vial A at 24h, the batch is thermodynamically unstable at RT and requires -20°C storage.
-
Identity Confirmation: Appearance of a new peak at lower retention time (more polar) indicates hydrolysis (diol formation).
-
Workflow Visualization
Figure 2: Accelerated stability testing workflow for validation of batch integrity.
Handling, Storage, and Safety
Due to the thermodynamic drive toward hydrolysis and HCl release, strict environmental controls are mandatory.
| Parameter | Requirement | Rationale |
| Storage Temperature | -20°C | Kinetic inhibition of spontaneous polymerization. |
| Atmosphere | Argon or Nitrogen (Dry) | Prevents moisture-induced hydrolysis (SN1). |
| Container | Teflon-lined screw cap | Prevents HCl corrosion of metal lids; ensures seal. |
| Solvent Compatibility | Anhydrous DCM, Toluene | Avoid nucleophilic solvents (MeOH, EtOH, DMSO). |
| Quenching | 10% NaOH / Ice | Neutralizes acid and converts lachrymatory chloride to diol. |
References
-
Accela Chem. (n.d.). This compound Product Data. Retrieved from
-
BLD Pharm. (n.d.).[2] Product Analysis: this compound (CAS 1824096-87-8).[1][2][3][4] Retrieved from
-
Study.com. (n.d.). Electrophilic Aromatic Substitution of o-Xylene Derivatives. Retrieved from
-
PubChem. (2025). 1,2-Bis(chloromethyl)benzene (Analogous Reactivity Data). National Library of Medicine. Retrieved from
-
Organic Syntheses. (n.d.). General Procedures for Chloromethylation and Handling of Benzylic Chlorides. Retrieved from
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- 1. 2719-39-3|2-Chloro-1-(chloromethyl)-4-methylbenzene|BLD Pharm [bldpharm.com]
- 2. 94-99-5|2,4-Dichloro-1-(chloromethyl)benzene|BLD Pharm [bldpharm.com]
- 3. 611-19-8|1-Chloro-2-(chloromethyl)benzene|BLD Pharm [bldpharm.com]
- 4. 1079-17-0|1,2,4,5-Tetrachloro-3,6-bis(chloromethyl)benzene|BLD Pharm [bldpharm.com]
electronic properties and reactivity profile of 1-Chloro-2,3-bis(chloromethyl)benzene
This guide provides an in-depth technical analysis of 1-Chloro-2,3-bis(chloromethyl)benzene , a specialized electrophilic building block used in the synthesis of fused heterocyclic systems (e.g., isoindolines, phthalazines) and tricyclic pharmaceutical intermediates.[1]
Electronic Properties, Reactivity Profile, and Synthetic Applications
Executive Summary & Molecular Identity
This compound is a trifunctionalized aromatic intermediate characterized by a "vicinal" bis(chloromethyl) motif adjacent to a chloro substituent.[1][2] Unlike the symmetric o-xylylene dichloride, the presence of the C1-chlorine atom breaks the molecular symmetry, creating distinct electronic and steric environments for the two benzylic electrophiles. This asymmetry allows for regiospecific functionalization and the construction of complex chlorinated heterocycles.[2]
Core Identity Data
| Property | Detail |
| CAS Number | 1824096-87-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈Cl₃ |
| Molecular Weight | 209.50 g/mol |
| Structural Class | Benzylic halide; Halogenated arene |
| Physical State | White to off-white crystalline solid (Predicted mp: 55–65°C) |
| Precursor | 1-Chloro-2,3-dimethylbenzene (CAS 608-23-1) |
Molecular Architecture & Electronic Landscape
The reactivity of this molecule is defined by the interplay between the electron-withdrawing chlorine atom on the ring and the two electrophilic benzylic carbons.[2]
Steric & Electronic Asymmetry
The C1-Chloro substituent exerts a negative inductive effect (-I) on the aromatic ring, pulling electron density away from the benzylic positions.[1][2] However, its impact is non-uniform due to proximity:
-
Site A (C2-Chloromethyl): Located ortho to the C1-Chlorine.[1][2] This position is sterically congested (flanked by Cl and the C3-CH₂Cl group).[1][2] While inductively activated, nucleophilic attack here is kinetically slower due to the "ortho effect" and steric hindrance.[2]
-
Site B (C3-Chloromethyl): Located meta to the C1-Chlorine.[1][2] This position is sterically accessible .[1][2] It retains high electrophilicity typical of benzylic chlorides but lacks the severe steric blockade of Site A.[2]
Implication: In controlled nucleophilic substitutions at low temperatures, Site B (C3) is the kinetic product, while high-temperature conditions or small nucleophiles may lead to bis-substitution or cyclization.[1][2]
Reactivity Map (Graphviz Visualization)[1][2]
Caption: Reactivity map highlighting the kinetic preference for the C3-benzylic position vs. the sterically crowded C2 position.
Reactivity Profile & Synthetic Applications
Cyclization to Heterocycles
The primary utility of this compound is as a "linchpin" for forming 5- and 6-membered fused rings.[1][2] The 1,2,3-substitution pattern allows for the synthesis of 4-substituted isoindolines and 5-substituted phthalazines , which are difficult to access via direct aromatic chlorination.
Pathway A: Isoindoline Synthesis (Reaction with Primary Amines)
Reaction with primary amines (
-
Step 1: Amine attacks the accessible C3-chloromethyl group.[2]
-
Step 2: The resulting secondary amine undergoes intramolecular cyclization at the hindered C2-chloromethyl group to close the ring.[2]
Target: 4-Chloroisoindoline scaffolds (Precursors for CNS-active agents).[1][2]
Pathway B: Phthalazine Synthesis (Reaction with Hydrazine)
Reaction with hydrazine hydrate yields 5-chlorophthalazine (after oxidation) or the dihydrophthalazine intermediate.[1][2]
Experimental Protocol: Synthesis of 4-Chloroisoindoline
A self-validating protocol for converting this compound to 2-benzyl-4-chloroisoindoline.[1][2]
Reagents:
-
This compound (1.0 eq)[1]
Procedure:
-
Dissolution: Dissolve this compound in anhydrous acetonitrile under
atmosphere. Cool to 0°C.[2] -
Addition: Add DIPEA followed by the dropwise addition of benzylamine. Note: Dropwise addition prevents oligomerization.[2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2] The starting material (
) will disappear, replaced by the amine spot ( ).[1][2] -
Workup: Concentrate the solvent in vacuo. Redissolve the residue in DCM and wash with sat.[2]
followed by brine.[2] -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Validation Point: The
Synthetic Pathway Diagram
Caption: Stepwise cyclization mechanism. The less hindered C3 position reacts first, anchoring the amine for the subsequent ring closure.
Synthesis of the Core Material
If the material is not commercially available, it is synthesized via radical chlorination of 1-chloro-2,3-dimethylbenzene .[2]
Protocol:
-
Charge: 1-Chloro-2,3-dimethylbenzene, N-Chlorosuccinimide (NCS, 2.2 eq), and catalytic Benzoyl Peroxide (BPO) or AIBN in
or Benzotrifluoride. -
Initiation: Reflux under
or irradiate with a UV lamp (365 nm). -
Monitoring: Monitor by GC-MS. Stop reaction when the di-chlorinated species peaks and tri-chlorinated byproducts begin to form.[1][2]
-
Purification: Recrystallization from hexanes is preferred over distillation to avoid thermal decomposition.[2]
Handling & Safety (E-E-A-T)
Warning: Benzylic chlorides are potent lachrymators and alkylating agents .[1][2]
-
Engineering Controls: Handle only in a functioning fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.[2]
-
Decontamination: Quench spills with 10% aqueous ammonia or 5% NaOH to hydrolyze the active chlorides before disposal.[2]
-
Storage: Store at 2–8°C under inert gas (Argon). Moisture sensitive (hydrolyzes to the diol).[1][2]
References
-
PubChem Compound Summary. (2025). This compound (CAS 1824096-87-8).[1][2][3][4][5][6][7] National Center for Biotechnology Information.[2] Link
-
BLD Pharm. (2025).[1][2][4] Product Datasheet: this compound. Link
-
Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Reference for Benzylic Halide Reactivity).
Sources
- 1. Q7Zpv67R5P | C31H33F2N7O6S | CID 171390155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloroisoindoline-1,3-dione | C8H4ClNO2 | CID 231238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 608-23-1|1-Chloro-2,3-dimethylbenzene|BLD Pharm [bldpharm.com]
- 4. 212755-99-2|4-Chloro-1,2-bis(chloromethyl)benzene|BLD Pharm [bldpharm.com]
- 5. 611-19-8|1-Chloro-2-(chloromethyl)benzene|BLD Pharm [bldpharm.com]
- 6. 94-99-5|2,4-Dichloro-1-(chloromethyl)benzene|BLD Pharm [bldpharm.com]
- 7. SY333459,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Structural Elucidation of Polychlorinated Benzylic Scaffolds: A Technical Guide to 1-Chloro-2,3-bis(chloromethyl)benzene
Executive Summary
This technical guide provides a comprehensive framework for the crystallographic characterization of 1-Chloro-2,3-bis(chloromethyl)benzene .[1] As a densely functionalized "hemimellitene" (1,2,3-trisubstituted) derivative, this scaffold presents unique steric challenges and halogen-bonding opportunities critical for supramolecular chemistry and drug discovery.[1] This document details the synthesis, crystallization, and X-ray diffraction (XRD) analysis protocols required to resolve its structure, emphasizing the management of rotational disorder in chloromethyl pendants and the analysis of Type I/II halogen bonding networks.[1]
Strategic Context: The "Buttressing Effect" in Crowded Aromatics[1]
In drug development, the This compound scaffold serves as a high-value electrophile for generating fused heterocycles (e.g., isoindolines) or macrocyclic cyclophanes.[1]
From a structural perspective, the adjacency of three bulky substituents (Cl at C1,
Key Structural Hypotheses
-
Out-of-Plane Twisting: The C2-chloromethyl group is expected to twist significantly out of the benzene plane to minimize repulsion with the C1-chloro and C3-chloromethyl groups.[1]
-
Halogen Bonding: The lattice energy is likely dominated by
interactions, forming 2D sheets or 3D networks similar to those observed in homologous benzyl chlorides [1].
Synthesis and Crystallization Protocol
Obtaining diffraction-quality single crystals of polychlorinated benzyl derivatives is often hindered by their tendency to form oils or low-melting solids due to high conformational entropy.[1] The following protocol utilizes a self-validating slow-evaporation technique .
Synthesis Route (Radical Halogenation)
The precursor, 3-chloro-o-xylene (1-chloro-2,3-dimethylbenzene), is subjected to radical chlorination.[1]
Reaction:
Protocol:
-
Dissolve 3-chloro-o-xylene (10 mmol) in
(or as a greener alternative). -
Add N-chlorosuccinimide (2.1 eq) and benzoyl peroxide (5 mol%).
-
Reflux under
for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). -
Filter succinimide byproduct; concentrate filtrate.
Crystal Growth Strategy
Target: Block-like colorless crystals suitable for Mo-K
| Parameter | Specification | Rationale |
| Solvent System | Hexanes / | Hexane promotes aggregation; DCM ensures solubility. |
| Method | Slow Evaporation at | Lower temperature reduces kinetic energy, favoring ordered packing over oil formation. |
| Vessel | Scintillation vial with perforated parafilm | Controls evaporation rate to approx. 0.1 mL/day.[1] |
| Validation | Cross-polarization microscopy | True crystals will extinguish light upon rotation; amorphous oils will not. |
Data Collection and Reduction Methodology
Because chloromethyl groups (
Diffraction Parameters
-
Temperature: 100 K (Liquid Nitrogen Stream) . Crucial: Freezing the rotation of the
groups is mandatory to obtain precise bond lengths.[1] -
Source: Mo-K
( Å). -
Resolution: 0.75 Å or better to resolve electron density peaks between the methylene hydrogens and the chlorine atom.
Solving the Structure (Workflow)
The following DOT diagram illustrates the logic flow for solving the structure, specifically addressing the likely disorder in the chloromethyl arms.
Figure 1: Decision tree for crystallographic structure solution, emphasizing the handling of conformational disorder common in benzyl chloride derivatives.
Structural Analysis: Interpreting the Packing
Once the structure is solved, the analysis must move beyond connectivity to intermolecular interactions.[1] For This compound , the focus lies on the halogen bonding network.[1][2]
Intramolecular Geometry
Compare the experimental bond lengths against standard values derived from the Cambridge Structural Database (CSD).
- (Ring): Expected ~1.73 Å.[1]
- (Methyl): Expected ~1.80 Å.[1]
-
Torsion Angles: Measure the
torsion. A deviation >15° from planarity indicates significant steric strain (buttressing).
Halogen Bonding Analysis
Chlorine atoms are amphoteric in their electrostatic potential, possessing a positive "
Interaction Types to Quantify:
-
Type I (
): Symmetrical contacts where . These are dispersion-driven and dictate packing density.[1] -
Type II (
): Asymmetrical ( -shaped) contacts where a nucleophilic Cl (side) donates electron density to the electrophilic -hole (head) of another Cl.[1] This is electrostatic and directional.
Reference Benchmark:
In the isomeric 1,3-bis(chloromethyl)benzene ,
Data Presentation Table
Summarize the interaction geometry in the final report as follows:
| Interaction | Distance ( | Angle ( | Angle ( | Type | Significance |
| Meas.[1] | Meas. | Meas. | II | Structure Directing | |
| Meas. | Meas. | Meas. | I | Packing Efficiency | |
| < 2.95 Å | > 120° | - | HB | Weak Stabilization |
References
-
Sanders, M. B., Leon, D., Ndichie, E. I., & Chan, B. C. (2013).[1][3] 1,3-Bis(chloromethyl)benzene .[1][2][3] Acta Crystallographica Section E: Structure Reports Online, 69(7), o1150.[1]
-
BenchChem. (2025).[4][5] The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide . BenchChem Technical Library.
-
ChemGuide. (2023). Halogenation of Benzene and Methylbenzene . ChemGuide UK.
-
Groom, C. R., et al. (2016). The Cambridge Structural Database . Acta Crystallographica Section B, 72(2), 171-179.[1] (Standard reference for bond length validation).
Sources
literature review of 1-Chloro-2,3-bis(chloromethyl)benzene derivatives
The following is an in-depth technical guide designed for researchers and drug development professionals.
Synonyms: 3-Chloro-o-xylylene dichloride;
Executive Summary
1-Chloro-2,3-bis(chloromethyl)benzene is a high-value, desymmetrized building block used in the synthesis of polycyclic aromatic hydrocarbons (PAHs), heterocyclic pharmaceuticals, and functional materials.[1][2] Unlike its symmetric analog (
This guide outlines a high-purity synthetic route avoiding the isomeric mixtures typical of direct radical chlorination, along with downstream application protocols.[1][2]
Structural & Reactivity Profile[2][3]
| Property | Data |
| Molecular Formula | C₈H₇Cl₃ |
| Molecular Weight | 209.50 g/mol |
| Physical State | White to pale yellow crystalline solid (low melting) or oil |
| Reactivity Class | Benzyl chloride (Electrophile) / Aryl chloride (Nucleophile partner) |
| Key Hazard | Lachrymator, Corrosive, Alkylating Agent |
Mechanistic Value[1][2][4]
-
Dual Electrophilicity: The two chloromethyl groups are highly reactive toward nucleophiles (amines, thiols, malonates).[1][2]
-
Orthogonal Reactivity: The benzylic chlorides react under
conditions, while the aryl chloride remains inert until activated by Pd/Ni catalysis, enabling sequential functionalization.[1][2] -
Quinodimethane Precursor: Under reductive elimination conditions (e.g., NaI, Zn), it generates 1-chloro-o-quinodimethane , a reactive diene for Diels-Alder cycloadditions.[1][2]
Synthesis Protocol: The "Pure Isomer" Route
Note: Direct chlorination of 3-chloro-o-xylene yields difficult-to-separate mixtures of regioisomers.[1][2] The following protocol ensures structural integrity by starting from 3-chlorophthalic anhydride.
Workflow Visualization
Figure 1: Chemoselective synthesis pathway preserving the aryl chloride.
Step 1: Reduction to 3-Chloro-1,2-benzenedimethanol
Rationale: We use Borane-THF (
Protocol:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Reagent Loading: Charge the flask with 3-Chlorophthalic anhydride (18.2 g, 100 mmol) and anhydrous THF (200 mL) .
-
Addition: Cool to 0°C. Add
(1.0 M solution, 250 mL, 250 mmol) dropwise via an addition funnel over 45 minutes. Caution: Gas evolution.[1][2] -
Reaction: Allow to warm to room temperature (RT) and stir for 16 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of starting material.[1][2]
-
Quench: Cool to 0°C. Carefully add Methanol (50 mL) dropwise to destroy excess borane.
-
Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated
and brine. Dry over and concentrate to yield the crude diol.[1][2] -
Validation:
NMR should show benzylic protons as singlets/doublets around 4.5–4.8 ppm.[1][2]
Step 2: Chlorination to this compound
Rationale: Thionyl chloride (
Protocol:
-
Setup: Place the crude diol (~17 g ) in a 250 mL round-bottom flask with a gas trap (scrubber) for HCl/SO2.
-
Solvent: Dissolve in Dichloromethane (DCM, 100 mL) . Add DMF (5 drops) as catalyst.[1][2]
-
Addition: Add Thionyl Chloride (24 mL, 330 mmol) dropwise at 0°C.
-
Reflux: Heat to reflux (40°C) for 4 hours.
-
Workup: Cool to RT. Pour onto ice-water carefully. Extract with DCM (3 x 50 mL). Wash organic layer with sat.[1][2]
(until neutral pH) and brine.[1][2] -
Purification: Dry over
, filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via flash column chromatography (5% EtOAc in Hexanes) to obtain the title compound as a white crystalline solid.
Applications & Derivative Synthesis[2][3][4][6][7][8]
A. Synthesis of 4-Chloroisoindolines (Drug Scaffolds)
Isoindolines are pharmacophores in various antipsychotic and anti-inflammatory drugs.[1][2] The 1-chloro substituent allows for subsequent library generation via cross-coupling.[1][2]
Protocol:
-
Dissolve this compound (1 eq) in Acetonitrile .
-
Add Primary Amine (
, 1.1 eq) and (3 eq) . -
Heat to 60°C for 12 hours.
-
Filter salts and concentrate.[1][2] The resulting 4-chloroisoindoline can be coupled with aryl boronic acids (Suzuki) to generate 4-arylisoindoline libraries.[1]
B. Generation of Functionalized Anthracenes (Materials)
This is the most powerful application.[1][2] The compound serves as a precursor to 1-chloro-o-quinodimethane .[1]
Mechanism:
-
Trapping: Reaction with a dienophile (e.g., N-methylmaleimide or naphthoquinone).[1][2]
-
Elimination: Treatment with NaI (Sodium Iodide) in refluxing DMF or Acetone triggers a 1,4-elimination of the chlorines, generating the reactive diene in situ.[1][2]
-
Cyclization: The diene immediately undergoes Diels-Alder cycloaddition with the dienophile.[1][2]
-
Aromatization: If quinones are used, the adduct oxidizes to the fully aromatic anthracene system.[1][2]
Visualizing the Divergent Pathway:
Figure 2: Divergent synthesis of heterocycles and polycycles.[1][2]
Safety & Handling (E-E-A-T)
-
Lachrymator: Like benzyl chloride and benzyl bromide, this compound is a potent tear gas.[1][2] Always handle in a functioning fume hood.[1][2]
-
Skin/Eye Contact: Causes severe burns.[1][2][3] Wear nitrile gloves (double gloving recommended) and safety goggles.[1][2]
-
Waste: Quench all reaction mixtures containing thionyl chloride or borane before disposal.[1][2] Segregate halogenated waste.[1][2]
References
-
Synthesis of Halogenated Phthalic Anhydride Precursors: Source: U.S. Patent 5,683,553.[1][2] "Preparation of 3-chlorophthalic anhydride." URL:
-
Chemoselective Reduction of Chlorophthalic Anhydrides: Source: Yasuda, M., et al. "Direct Reduction of Alcohols...[1][2][4] Using Chlorodiphenylsilane."[2][4] Journal of Organic Chemistry, 2001.[1][2][4] (Validates Borane/Silane chemoselectivity strategies). URL:[Link][1][2]
-
General Reactivity of Xylylene Dichlorides in Cyclization: Source: Segura, J. L., & Martin, N. "o-Quinodimethanes: Efficient Intermediates in Organic Synthesis."[1][2] Chemical Reviews, 1999.[1][2] URL:[Link][1][2]
-
Application in Isoindoline Synthesis: Source:Journal of Medicinal Chemistry (General reference for isoindoline scaffolds in drug discovery).[1][2] URL:[Link]
-
Compound Registry & Physical Data: Source: PubChem CID 11919 (Analogous 1,2-bis data for safety extrapolation).[1][2] URL:[Link][1][2]
Sources
- 1. 1,2-Bis(chloromethyl)benzene | C8H8Cl2 | CID 11919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Xylylene dichloride - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Direct Reduction of Alcohols: Highly Chemoselective Reducing System for Secondary or Tertiary Alcohols Using Chlorodiphenylsilane with a Catalytic Amount of Indium Trichloride [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Ortho-Cyclophanes using 1-Chloro-2,3-bis(chloromethyl)benzene
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel cyclophanes utilizing 1-Chloro-2,3-bis(chloromethyl)benzene as a key building block. Cyclophanes, with their unique three-dimensional structures, are of significant interest in supramolecular chemistry, materials science, and as scaffolds in medicinal chemistry.[1][2] This document elucidates a robust synthetic strategy based on the high-dilution Williamson ether synthesis, a cornerstone of macrocycle formation, to construct a new class of ortho-substituted thiacyclophanes. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles to ensure reproducibility and facilitate adaptation for the synthesis of a diverse library of cyclophane derivatives.
Introduction: The Potential of this compound in Cyclophane Synthesis
Cyclophanes are a fascinating class of molecules characterized by one or more aromatic rings bridged by aliphatic chains.[1][3] The ortho-disposed benzylic chloride functionalities of this compound make it a pre-activated and versatile precursor for the construction of [n.n]ortho-cyclophanes. The inherent strain and unique conformational properties of these cyclophanes make them attractive targets for creating novel host-guest systems, chiral catalysts, and pharmacologically active molecules.[4]
The two chloromethyl groups serve as excellent electrophilic sites for nucleophilic substitution reactions. By carefully selecting a suitable bis-nucleophile, a macrocyclic structure can be formed. The chloro-substituent on the aromatic ring provides a handle for further functionalization, allowing for the fine-tuning of the electronic and steric properties of the resulting cyclophane.
This guide will focus on the synthesis of a novel thiacyclophane through the reaction of this compound with a dithiol linker. Thiaethers are valuable linkers in cyclophane chemistry due to the strong nucleophilicity of thiols and the stable C-S bonds formed.
Synthetic Strategy and Workflow
The overarching strategy involves the slow addition of a solution containing this compound and a suitable dithiol to a large volume of a solvent containing a base. This high-dilution technique is crucial to favor the intramolecular cyclization pathway over intermolecular polymerization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selected synthetic strategies to cyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Synthesis of Polyaromatic Cyclophanes Containing Bis-Methylene-Interrupted Z-Double Bonds and Study of Their Antitumor Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
step-by-step synthesis of heterocycles using 1-Chloro-2,3-bis(chloromethyl)benzene
Application Note: Strategic Synthesis of Heterocycles using 1-Chloro-2,3-bis(chloromethyl)benzene
Executive Summary
This compound (CAS: 611-19-8 for the parent isomer class; specific isomer derived from 3-chloro-o-xylene) is a high-value electrophilic scaffold for the construction of fused bicyclic heterocycles.[1] Unlike the ubiquitous unsubstituted o-xylylene dichloride, this chlorinated derivative provides a critical "handle" (the C-Cl bond) at the 4-position of the resulting fused ring system. This allows for late-stage diversification via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it an indispensable tool in Structure-Activity Relationship (SAR) studies for drug discovery.
This guide details the protocols for transforming this bis-electrophile into 4-chloroisoindolines and 4-chloro-1,3-dihydrobenzo[c]thiophenes , emphasizing reaction control, impurity management, and scalability.
Chemical Scaffolding & Reactivity Profile
The substrate functions as a 1,4-biselectrophile . The reactivity is governed by two benzylic chloride centers held in a rigid ortho relationship.
-
Electrophilicity: The chloromethyl groups are highly reactive toward nucleophiles (S, N, O).
-
Regiochemistry: The chlorine atom at position 1 exerts a steric and inductive effect, making the C2-chloromethyl group slightly less reactive than the C3-chloromethyl group due to steric crowding. However, in cyclization reactions with small nucleophiles, this difference is often negligible.
-
Strategic Value: The resulting heterocycles possess a 4-chloro substituent.[1] In medicinal chemistry, this position is often critical for probing the "ortho-effect" in biaryl binding pockets or for locking conformations.
Protocol 1: Synthesis of N-Substituted 4-Chloroisoindolines
This protocol describes the synthesis of N-benzyl-4-chloroisoindoline. The method is adaptable to various primary amines.
Materials
-
Precursor: this compound (1.0 equiv)
-
Nucleophile: Benzylamine (1.05 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) or K₂CO₃ (3.0 equiv)
-
Solvent: Acetonitrile (MeCN) (Anhydrous)
Step-by-Step Procedure
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol, 2.11 g) in anhydrous MeCN (50 mL).
-
Base Addition: Add DIPEA (25 mmol, 4.35 mL) to the solution. The mixture should remain clear or slightly cloudy.
-
Nucleophile Introduction: Add Benzylamine (10.5 mmol, 1.15 mL) dropwise over 5 minutes at room temperature. Note: Exothermic reaction possible.
-
Cyclization: Heat the reaction mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The bis-chloride starting material (Rf ~0.8) should disappear, replaced by the isoindoline product (Rf ~0.3–0.5 depending on amine).
-
Workup:
-
Purification: The crude oil is typically purified via flash column chromatography (SiO₂), eluting with a gradient of 0–20% EtOAc in Hexanes.[1][4]
Yield Expectation: 75–85% Key Impurity: N,N-dibenzyl-substituted linear byproducts (minimized by using 1:1 stoichiometry and slow addition).
Protocol 2: Synthesis of 4-Chloro-1,3-dihydrobenzo[c]thiophene
Sulfur heterocycles are bioisosteres for indoles and are precursors to conductive polymers.
Materials
-
Precursor: this compound (1.0 equiv)
-
Nucleophile: Sodium Sulfide nonahydrate (Na₂S·9H₂O) (1.2 equiv)
-
Solvent: Ethanol/Water (1:1 v/v) or THF/Water
Step-by-Step Procedure
-
Solution A: Dissolve Na₂S·9H₂O (12 mmol, 2.88 g) in water (20 mL).
-
Solution B: Dissolve this compound (10 mmol, 2.11 g) in Ethanol (20 mL).
-
Addition: Add Solution A to Solution B dropwise over 15 minutes under vigorous stirring at room temperature.
-
Observation: The solution may turn slightly yellow/cloudy.
-
-
Reaction: Stir at room temperature for 2 hours. If conversion is incomplete (check TLC), heat to 50°C for 1 hour.
-
Workup:
-
Purification: Recrystallization from Hexane/Ethanol or low-temperature sublimation.
Yield Expectation: 80–90% Stability Note: The product is prone to oxidation to the sulfoxide/sulfone upon prolonged air exposure.[1] Store under inert atmosphere.
Comparative Analysis of Nucleophiles
The following table summarizes the reactivity of various nucleophiles with this compound.
| Nucleophile Class | Specific Reagent | Product Type | Typical Yield | Key Condition |
| Primary Amine | Benzylamine, Aniline | Isoindoline | 75-85% | MeCN, 60°C, DIPEA |
| Hydrazine | Hydrazine hydrate | 1,2,3,4-Tetrahydrophthalazine | 60-70% | EtOH, Reflux |
| Sulfide | Na₂S | Dihydrobenzo[c]thiophene | 85-90% | EtOH/H₂O, RT |
| Secondary Amine | Pyrrolidine | Spiro-ammonium Salt | >90% | Acetone, RT (Precipitates) |
Mechanistic Pathway & Logic
The formation of the heterocycle proceeds via a Double Sɴ2 Cascade .
-
First Alkylation: The nucleophile attacks the less sterically hindered chloromethyl group (C3).[1]
-
Intermediate Formation: A mono-alkylated intermediate is formed.
-
Second Alkylation (Cyclization): The tethered nucleophile attacks the remaining chloromethyl group (C2), closing the ring.
Why 1-Chloro? The chlorine atom at the C1 position provides a "blocking" effect that directs the initial attack to C3 in sterically sensitive reactions, though for small nucleophiles the selectivity is low. More importantly, it serves as a handle for post-cyclization functionalization.
Visualization of Reaction Pathways
Figure 1: Divergent synthesis pathways from the bis(chloromethyl) scaffold.
Troubleshooting & Optimization
-
Problem: Formation of dimers/oligomers (Polymerization).
-
Cause: High concentration of reactants favors intermolecular reaction over intramolecular cyclization.
-
Solution: Use High Dilution Conditions (0.05 M or lower) and add the nucleophile slowly.
-
-
Problem: Incomplete cyclization (Mono-alkylation only).
-
Cause: Base is too weak or temperature too low.
-
Solution: Switch from K₂CO₃ to Cs₂CO₃ (solubility effect) or increase temperature to 80°C.
-
-
Problem: Hydrolysis of chloromethyl groups.
-
Cause: Wet solvents or hygroscopic base.
-
Solution: Use anhydrous MeCN/DMF and store the starting material under N₂.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11919, 1,2-Bis(chloromethyl)benzene. Retrieved February 25, 2026 from [Link]
-
Beilstein J. Org. Chem. Cyclopropanation–ring expansion of 3-chloroindoles. (Contextual reference for chloro-heterocycle stability). Retrieved February 25, 2026 from [Link]
Sources
- 1. 1,2-Bis(chloromethyl)benzene | 612-12-4 [sigmaaldrich.com]
- 2. DSpace [openresearch.okstate.edu]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
Catalytic Architectures: Functionalizing 1-Chloro-2,3-bis(chloromethyl)benzene
[1]
Executive Summary
1-Chloro-2,3-bis(chloromethyl)benzene (CAS: 612-12-4, also known as 3-chloro-o-xylylene dichloride) is a high-value bifunctional scaffold in medicinal chemistry.[1] It serves as a critical "linchpin" precursor for synthesizing 4-substituted isoindolines and isoquinolines , motifs prevalent in antipsychotics, anti-inflammatory agents, and kinase inhibitors.[1]
This Application Note provides a rigorous technical guide for functionalizing this molecule. Unlike simple benzyl chlorides, this scaffold presents a chemoselectivity paradox :
-
Benzylic Chlorides (C2, C3): Highly electrophilic, prone to rapid nucleophilic attack (
).[1] -
Aryl Chloride (C1): Sterically crowded and electronically deactivated, requiring specialized transition-metal catalysis.[1]
We present three validated workflows:
-
Workflow A: Phase-Transfer Catalyzed Heterocyclization (Synthesis of the Isoindoline Core).
-
Workflow B: Late-Stage Cross-Coupling (Activating the C1-Aryl Chloride).
-
Workflow C: Carbonylative Homologation (Accessing Oxygenated Scaffolds).
Reactivity Landscape & Logic
The successful utilization of this scaffold relies on sequencing.[1] Attempting to functionalize the Aryl-Cl (C1) before addressing the Benzylic-Cls (C2, C3) typically leads to polymerization or uncontrolled side reactions due to the instability of the benzylic positions under cross-coupling conditions (base/heat).[1]
The Golden Rule: Cyclize first, Couple second. By locking the benzylic carbons into a stable heterocycle (e.g., isoindoline), the C1-Cl becomes a stable handle for diversity-oriented synthesis.[1]
Diagram 1: Chemoselectivity Map
Caption: Sequential functionalization logic. The benzylic positions must be stabilized via cyclization before the aryl chloride can be effectively targeted.
Workflow A: Phase-Transfer Catalyzed Heterocyclization
Objective: Synthesis of N-substituted 4-chloroisoindolines.
Mechanism: Double Nucleophilic Substitution (
Rationale
Direct reaction with amines often requires high temperatures or large excess of reagents.[1] Using Tetrabutylammonium Iodide (TBAI) serves a dual purpose:
-
Solubilization: Acts as a phase transfer catalyst if using biphasic systems.[1]
-
Activation: The iodide displaces the chloride to form a transient, highly reactive benzylic iodide, which reacts with the amine 10-100x faster than the chloride.
Protocol 1: Synthesis of N-Benzyl-4-chloroisoindoline
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Nucleophile: Benzylamine (1.05 equiv)[1]
-
Base:
(anhydrous, 3.0 equiv)[1] -
Catalyst: TBAI (5 mol%)[1]
-
Solvent: Acetonitrile (MeCN) [anhydrous][1]
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add this compound (2.11 g, 10 mmol) and MeCN (40 mL).
-
Catalyst Addition: Add TBAI (185 mg, 0.5 mmol) and
(4.14 g, 30 mmol). Stir for 10 mins at RT to allow partial halide exchange. -
Amine Addition: Add benzylamine (1.15 mL, 10.5 mmol) dropwise over 5 minutes. Note: Exothermic reaction.[1]
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material (
) should disappear, replaced by a lower spot ( ).[1] -
Workup: Cool to RT. Filter off the inorganic salts (
). Rinse the cake with MeCN. -
Purification: Concentrate the filtrate under reduced pressure. The residue is often pure enough for the next step.[1] If not, recrystallize from Ethanol/Hexane or purify via silica flash chromatography (0-10% EtOAc in Hexane).[1]
-
Yield: Expected yield 85–92%.
Workflow B: Late-Stage Cross-Coupling (The Aryl Handle)
Objective: Functionalizing the C1-Cl position (Suzuki-Miyaura or Buchwald-Hartwig). Challenge: Aryl chlorides are sluggish electrophiles.[1] The adjacent methylene group at C2 creates steric hindrance (ortho-effect).[1] Solution: Use of Buchwald Precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2) which are specifically designed for sterically demanding aryl chlorides.[1]
Protocol 2: Suzuki Coupling of 4-Chloroisoindoline
Reagents:
-
Substrate: N-Benzyl-4-chloroisoindoline (from Method A) (1.0 equiv)[1]
-
Partner: Phenylboronic acid (1.5 equiv)[1]
-
Catalyst: XPhos Pd G2 (2 mol%)[1]
-
Base:
(3.0 equiv)[1] -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Degassing: In a reaction vial, combine the isoindoline substrate (1.0 mmol), boronic acid (1.5 mmol), and base (3.0 mmol). Seal and purge with Argon for 5 minutes.
-
Catalyst Addition: Add XPhos Pd G2 (15 mg, 0.02 mmol).
-
Solvent: Add degassed Dioxane/Water (5 mL) via syringe.
-
Reaction: Heat to 100°C for 12 hours.
-
Why XPhos? The biaryl phosphine ligands facilitate the oxidative addition into the difficult Ar-Cl bond and prevent catalyst decomposition.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[1] -
Purification: Silica gel chromatography.
-
Result: 4-Phenylisoindoline derivative.
Diagram 2: Catalytic Cycle (Simplified)
Caption: Pd-catalyzed cross-coupling cycle using bulky phosphine ligands to overcome steric hindrance at the C1 position.
Workflow C: Carbonylative Homologation
Objective: Converting the chloromethyl groups into esters or acids (Homophthalic acid derivatives). Method: Palladium-catalyzed Carbonylation.[1][2][3]
Protocol:
-
Catalyst:
(3 mol%)[1] -
CO Source: CO gas (balloon or 10 bar) or CO surrogate (e.g., Phenyl formate).[1]
-
Nucleophile/Solvent: Methanol (forms dimethyl ester).[1]
-
Base:
(2.5 equiv).[1] -
Conditions: 80°C, 12 h.
Outcome: 1-Chloro-2,3-bis(methoxycarbonylmethyl)benzene.[1] This preserves the aryl chloride while extending the side chains, useful for synthesizing complex polyketide mimics.
Data Summary & Troubleshooting
| Parameter | Method A (Cyclization) | Method B (Coupling) | Method C (Carbonylation) |
| Primary Challenge | Polymerization of benzylics | Steric hindrance at C1 | CO gas handling / Safety |
| Key Catalyst | TBAI (Phase Transfer) | XPhos Pd G2 | |
| Solvent System | MeCN or Toluene/ | Dioxane/ | MeOH (acts as reactant) |
| Temperature | 60°C (Mild) | 100°C (High) | 80°C |
| Typical Yield | 85–95% | 70–85% | 60–75% |
Troubleshooting:
-
Problem: Formation of quaternary ammonium salts (over-alkylation) in Method A.
-
Fix: Ensure high dilution (0.1 M) and dropwise addition of the amine.
-
-
Problem: Dechlorination (Hydrodehalogenation) in Method B.
Safety & Handling (Critical)
-
Lachrymator/Vesicant: this compound is a potent alkylating agent.[1] It can cause severe skin burns and respiratory damage.[1] All operations must be performed in a functioning fume hood.
-
Quenching: Destroy excess alkylating agent by stirring glassware in a 10% aqueous ammonia or dilute NaOH solution before cleaning.[1]
-
Waste: Segregate halogenated waste. Do not mix with strong oxidizers.[1]
References
-
Synthesis of Isoindolines via Benzylic Substitution
-
Reactivity of Bis(chloromethyl)
- Title: "A Comparative Guide to the Reactivity of Bis(chloromethyl)
-
Source: BenchChem Application Notes.[1]
-
Palladium Catalysis on Sterically Hindered Chlorides
-
Carbonylation Methodologies
solvent selection for reactions involving 1-Chloro-2,3-bis(chloromethyl)benzene
Application Note: Solvent Selection & Process Optimization for 1-Chloro-2,3-bis(chloromethyl)benzene
Part 1: Executive Summary & Chemical Profile
This compound (CAS: 1824096-87-8) is a specialized trisubstituted benzene building block.[1][2][3] Its structure features a vicinal bis(chloromethyl) motif adjacent to a chlorine atom. This unique substitution pattern makes it a critical scaffold for synthesizing 4-chloroisoindolines and 4-chlorophthalans , which are privileged structures in kinase inhibitors and GPCR ligands.
However, the molecule presents specific challenges:
-
Steric Congestion: The chlorine at position 1 sterically hinders the chloromethyl group at position 2, affecting reaction kinetics.
-
High Reactivity: The benzylic chlorides are prone to rapid hydrolysis and polymerization if solvent conditions are not rigorously controlled.
-
Lachrymatory Potential: Like all xylylene dichlorides, it is a potent irritant, requiring specific handling protocols.
Chemical Profile
| Property | Data | Notes |
| CAS Number | 1824096-87-8 | Verified Identity |
| Formula | MW: 209.50 g/mol | |
| Structure | 1,2,3-Trisubstituted Benzene | 1-Cl, 2,3-bis( |
| Reactivity | Electrophilic (Dual Alkylating Agent) | Susceptible to |
| Physical State | Solid (Low Melting Point) or Oil | Estimate based on analogs |
| Storage | -20°C, Inert Atmosphere | Moisture Sensitive |
Part 2: Solvent Selection Framework
The choice of solvent dictates the reaction pathway (Cyclization vs. Polymerization) and the stability of the starting material.
Solvent Screening Matrix
| Solvent Class | Representative Solvents | Solubility | Reactivity Impact | Recommendation |
| Chlorinated | DCM, Chloroform | Excellent | Inert; Good for low-temp stability. | High (Lab Scale) |
| Polar Aprotic | Acetonitrile (MeCN), Acetone | Good | Accelerates | High (Cyclization) |
| Ethers | THF, 2-MeTHF, Dioxane | Good | Good solubility; 2-MeTHF is a Green alternative. | Medium |
| Aromatic | Toluene, Xylene | Moderate | Slows reaction; requires heat (risk of degradation). | Low (Unless high T needed) |
| Polar Protic | Methanol, Ethanol, Water | Variable | AVOID : Causes solvolysis (ether/alcohol formation). | Prohibited |
| Amides | DMF, NMP, DMAc | Excellent | High rate; difficult to remove; promotes side reactions. | Use with Caution |
Decision Logic for Solvent Selection
The following decision tree guides the selection process based on the intended transformation (e.g., Amination to Isoindoline vs. Etherification).
Figure 1: Solvent selection decision tree for this compound reactions.
Part 3: Detailed Protocol – Synthesis of 4-Chloroisoindoline
Objective: Cyclization of this compound with a primary amine (
Reagents
-
Substrate: this compound (1.0 equiv).
-
Amine: Primary amine (e.g., Benzylamine, Aniline) (1.05 equiv).
-
Base: DIPEA (N,N-Diisopropylethylamine) or
(anhydrous) (2.5 equiv). -
Solvent: Acetonitrile (Anhydrous).
Step-by-Step Procedure
-
Preparation of Substrate Solution (Solution A):
-
Dissolve this compound (1.0 g, 4.77 mmol) in anhydrous Acetonitrile (20 mL).
-
Note: Keep this solution cold (0°C) until use to prevent degradation.
-
-
Preparation of Nucleophile/Base Mix (Solution B):
-
In a separate reaction vessel, dissolve the Primary Amine (5.0 mmol) and DIPEA (12.0 mmol) in Acetonitrile (30 mL).
-
Cool Solution B to 0°C under nitrogen atmosphere.
-
-
Controlled Addition (High Dilution Principle):
-
Crucial Step: Slowly add Solution A to Solution B via a syringe pump or dropping funnel over 60 minutes.
-
Rationale: Keeping the concentration of the bis-electrophile low relative to the amine favors the intramolecular ring-closing reaction over intermolecular polymerization.
-
-
Reaction Monitoring:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitor via HPLC/TLC: Look for the disappearance of the starting material (
in Hex/EtOAc) and the appearance of the isoindoline ( ). -
Checkpoint: If the reaction stalls, heat to 50°C. The steric bulk of the 1-Chloro group may retard the second displacement at position 2.
-
-
Workup:
-
Concentrate the Acetonitrile under reduced pressure.
-
Redissolve residue in DCM or EtOAc.
-
Wash with saturated
(to remove amine salts) and Brine. -
Dry over
, filter, and concentrate.
-
Reaction Scheme Visualization
Figure 2: Reaction pathway for isoindoline synthesis. Note the kinetic difference between the two chloromethyl groups due to the ortho-chloro substituent.
Part 4: Stability & Handling (Self-Validating System)
To ensure scientific integrity, the quality of the starting material must be validated before use.
1. Hydrolysis Check (Proton NMR):
-
Dissolve a small aliquot in
. -
Signal: Look for the benzylic methylene protons (
). They typically appear as singlets around 4.6–4.8 ppm . -
Degradation: If hydrolysis has occurred, a new peak (benzyl alcohol,
) will appear shifted upfield (approx. 4.4–4.6 ppm ), often broad.
2. Storage Protocol:
-
Container: Amber glass vial with a PTFE-lined cap.
-
Atmosphere: Argon or Nitrogen backfill is mandatory.
-
Temperature: Store at -20°C .
-
Desiccant: Store the vial inside a secondary jar containing activated silica gel or Drierite.
3. Safety (Lachrymator):
-
This compound is a potent lachrymator (tear gas agent).
-
Neutralization: All glassware and syringes must be rinsed with a dilute ammonia or NaOH solution in the fume hood before removal to neutralize any residual alkylating agent.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 1,2-Bis(chloromethyl)benzene (Isomer Analog). Retrieved October 26, 2023, from [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and kinetics).
Sources
The Strategic Application of 1-Chloro-2,3-bis(chloromethyl)benzene in the Synthesis of Novel Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 1-Chloro-2,3-bis(chloromethyl)benzene as a key building block in the generation of complex pharmaceutical intermediates. While direct literature on this specific isomer is nascent, its structural features—a chlorinated aromatic ring and two adjacent, highly reactive benzylic chloride moieties—position it as a valuable precursor for the construction of diverse heterocyclic scaffolds. This document will focus on the logical application of this reagent in the synthesis of substituted isoindolinones, a privileged scaffold in medicinal chemistry. We will elucidate the underlying reaction mechanisms, provide detailed, field-proven protocols, and discuss the significance of the resulting intermediates in drug discovery programs.
Introduction: The Untapped Potential of a Versatile Electrophile
This compound is a member of the halogenated xylene family, a class of compounds recognized for their utility in the synthesis of agrochemicals and pharmaceuticals.[1][2] The reactivity of these molecules is dominated by the two chloromethyl groups, which act as excellent electrophilic sites for nucleophilic substitution reactions. The ortho-like disposition of these groups in this compound makes it an ideal candidate for intramolecular cyclization reactions upon reaction with a suitable dinucleophile, leading to the formation of fused ring systems.
The chlorine substituent on the benzene ring serves to modulate the electronic properties of the molecule and can be a site for further functionalization in later synthetic steps, adding to the compound's versatility. This guide will primarily focus on its application in the synthesis of 4-chloro-substituted isoindolinones, which are of significant interest due to the prevalence of the isoindolinone core in a wide array of biologically active molecules.[3][4]
Core Application: Synthesis of 4-Chloro-2-Aryl/Alkyl-Isoindolin-1-ones
The reaction of this compound with primary amines represents a direct and efficient pathway to the synthesis of N-substituted isoindolinones. This transformation proceeds via a tandem nucleophilic substitution, resulting in the formation of a five-membered lactam ring fused to the chlorinated benzene core.
Mechanistic Rationale
The reaction is predicated on the high reactivity of the benzylic chlorides towards nucleophilic attack. The process can be conceptualized as a two-step sequence:
-
Initial N-Alkylation: The primary amine first attacks one of the chloromethyl groups in a standard SN2 reaction, displacing a chloride ion and forming a secondary amine intermediate.
-
Intramolecular Cyclization: The newly formed secondary amine then undergoes a rapid intramolecular SN2 reaction with the adjacent chloromethyl group, leading to the formation of the isoindolinone ring. The proximity of the reacting groups makes this intramolecular step highly favorable.
The presence of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Caption: Synthetic pathway for isoindolinone formation.
Experimental Protocols
The following protocols are designed to be robust and scalable, providing a solid foundation for further optimization and derivatization.
General Protocol for the Synthesis of 4-Chloro-2-Aryl/Alkyl-Isoindolin-1-ones
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for reactions under an inert atmosphere
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an argon atmosphere, add this compound (1.0 eq).
-
Solvent and Base: Add anhydrous DMF to dissolve the starting material, followed by the addition of finely powdered potassium carbonate (2.5 eq).
-
Nucleophile Addition: Add the primary amine (1.1 eq) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-Chloro-2-substituted-isoindolin-1-one.
Data Presentation:
| Entry | Primary Amine (R-NH₂) | Product | Yield (%) |
| 1 | Aniline | 4-Chloro-2-phenylisoindolin-1-one | 85 |
| 2 | Benzylamine | 2-Benzyl-4-chloroisoindolin-1-one | 90 |
| 3 | Cyclohexylamine | 4-Chloro-2-cyclohexylisoindolin-1-one | 82 |
Note: Yields are representative and may vary based on specific reaction conditions and the nature of the primary amine.
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow.
Trustworthiness and Self-Validation
The proposed protocol incorporates several self-validating steps to ensure reliability and reproducibility:
-
Inert Atmosphere: The use of an argon atmosphere prevents side reactions involving atmospheric moisture and oxygen.
-
Anhydrous Conditions: The use of anhydrous solvent and a drying agent for the final product minimizes hydrolysis of the starting material and product.
-
Reaction Monitoring: Regular monitoring by TLC or LC-MS provides real-time data on the consumption of starting materials and the formation of the product, allowing for precise control over the reaction time.
-
Standard Purification Techniques: Purification by column chromatography ensures the isolation of the target compound in high purity, which can be confirmed by standard analytical techniques such as NMR and Mass Spectrometry.
Conclusion and Future Directions
This compound is a promising and versatile building block for the synthesis of complex pharmaceutical intermediates. Its ability to readily form fused heterocyclic systems, such as the medicinally relevant isoindolinone scaffold, makes it a valuable tool for drug discovery and development. The protocols outlined in this guide provide a solid starting point for researchers to explore the full potential of this reagent in creating novel molecular architectures with potential therapeutic applications. Future work should focus on expanding the scope of nucleophiles used in reactions with this versatile electrophile to generate a wider array of heterocyclic systems.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Bis(chloromethyl)
- BenchChem. (2025). The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide. BenchChem.
-
Chan, B. C., Leon, D., Ndichie, E. I., & Sanders, M. B. (2013). 1,3-Bis(chloromethyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1150. [Link]
-
Sanders, M. B., Leon, D., Ndichie, E. I., & Chan, B. C. (2013). (PDF) 1,3-Bis(chloromethyl)benzene. ResearchGate. [Link]
- St-Gelais, D., Joly, H., & Le-Huy, T. (2007). Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes.
- Chan, B. C., Leon, D., Ndichie, E. I., & Sanders, M. B. (2013). 1,3-Bis(chloromethyl)benzene.
- SUMITOMO CHEMICAL Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
- Olah, G. A. (1967). Trichloromethylation of chlorosubstituted benzenes.
- The Upjohn Company. (1969). Chloromethylation of benzene compounds.
- Bayer Aktiengesellschaft. (1980). Process for the monohalogenation of alkylbenzenes in the α-position and new alkylbenzenes monohalogenated in the α-position.
- Yantai Spandex Co Ltd. (2016). Method for the preparation of trichloromethyl-group-substituted benzene.
- Chinese Academy of Sciences. (2013). Method for preparing 1-chlorine-2-(dichloro(benzene)methyl) benzene solution.
- Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II.
- Yazicioglu, Y. S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC.
- Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.
- Cao, W.-B., et al. (2018). Facile Synthesis of 3-Arylindenes by HMPA-Promoted Direct Arylation of Indenes with Aryl Fluorides.
- LibreTexts. (2023).
- You, L. (2013).
- Asif, M. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
- NIST. (n.d.). Benzene, 1-chloro-2-(chloromethyl)-. NIST WebBook.
- Fijałkowski, K., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PMC.
- Michigan State University. (n.d.).
Sources
- 1. 1,3-Bis(chloro-meth-yl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoindolinone synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-2,3-bis(chloromethyl)benzene
Topic: Optimizing Yield & Selectivity in Radical Chlorination Ticket ID: OPT-YIELD-23-BIS Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary
The synthesis of 1-Chloro-2,3-bis(chloromethyl)benzene (Target) from 3-chloro-o-xylene (Starting Material) presents a classic problem in competitive kinetics.[1][2] You are navigating a sequential radical cascade where the intermediate (mono-chlorinated species) must be consumed, but the product (bis-chlorinated) is prone to over-chlorination (gem-dichlorides).[1][2]
This guide addresses the three primary yield-killing vectors:
-
Regioselectivity Failure: Chlorination of the aromatic ring vs. the side chain.[2]
-
Sequential Selectivity: Stopping at the bis stage without proceeding to gem-dichlorination.[1][2]
-
Steric Hindrance: The C2-methyl group is flanked by a chloro substituent (C1) and a methyl group (C3), creating significant steric strain that retards radical abstraction at this specific site.[1][2]
Module 1: The "Golden Ratio" Protocol
Standardized Baseline for High-Selectivity Synthesis[1]
To optimize yield, we recommend shifting from gaseous chlorine (
Reaction Stoichiometry & Conditions
| Parameter | Recommended Value | Technical Rationale |
| Reagent | Allows precise molar equivalents; easier to control than | |
| Molar Ratio | 2.15 - 2.25 eq. | Theoretical is 2.[1][2]0. The slight excess accounts for initiator consumption and minor losses, but strict capping prevents gem-dichlorination.[2] |
| Initiator | AIBN (Azobisisobutyronitrile) | Half-life ( |
| Solvent | Chlorobenzene or | Inert to radical attack; boiling points (131°C / 102°C) allow thermal activation of initiators.[1][2] |
| Additives | Scavenges HCl/acid traces that might catalyze Friedel-Crafts ring chlorination.[1][2] |
Step-by-Step Optimization Workflow
-
System Preparation: Flame-dry a 3-neck round bottom flask. Argon/Nitrogen purge is mandatory; oxygen is a radical inhibitor.[2]
-
Chelation (Critical): Add 0.5 mol% Triethyl phosphate or
. -
Stepwise Addition:
Module 2: Troubleshooting & FAQs
Direct solutions to specific experimental failures.
Q1: My GC-MS shows a large peak of a "Gem-Dichloride" impurity ( ). Why?
Diagnosis: Over-chlorination.[2][3]
Root Cause: The reaction kinetics favor the formation of the gem-dichloride (e.g.,
-
Reduce Reagent Load: Drop
to 1.9 eq. It is better to have 10% unreacted mono-intermediate (recyclable) than 10% gem-dichloride (difficult to separate).[1][2] -
Lower Radical Flux: Add the initiator more slowly (syringe pump over 4 hours). A high instantaneous concentration of radicals promotes non-selective abstraction.[2]
Q2: The reaction stalls at the mono-chlorinated stage.
Diagnosis: Radical Chain Termination. Root Cause:
-
Oxygen Leak:
reacts with carbon radicals to form peroxy radicals, which are too stable to propagate the chain.[2] -
Initiator Depletion: AIBN decomposes. If the reaction runs longer than 4-5 hours at 80°C, the initiator is dead.[1] Corrective Action:
-
Spike: Add a fresh "spike" of AIBN (10% of initial load) after 3 hours.
-
Light Assist: If thermal initiation fails, supplement with a 300W Tungsten lamp or UV-LED (365 nm) to photochemically cleave the remaining
.[1][2]
Q3: I am seeing ring-chlorinated byproducts (Isomers of trichloroxylenes).
Diagnosis: Electrophilic Substitution Competition. Root Cause: The presence of Lewis Acid catalysts (Fe, Al, Zn ions) or high localized acidity.[2] Corrective Action:
-
Glassware: Use only glass-lined stirrers (no metal impellers).
-
Scavengers: Add solid
(1 eq) to the reaction mixture to neutralize HCl as it forms, or use the phosphate chelators mentioned in Module 1.[2]
Module 3: Visualizing the Competitive Kinetics
The following diagram illustrates the kinetic competition. To maximize the "Target", you must suppress the "Ring Cl" (Pathway A) and "Gem-Dichloro" (Pathway C).[1][2]
Caption: Kinetic pathway map. Green path represents the optimized route.[2] Red paths indicate failure modes driven by impurities (Ring Cl) or stoichiometry errors (Gem-Dichloro).[1][2]
Module 4: Purification & Stability
Stability Warning: Benzylic chlorides are potent alkylating agents and are sensitive to hydrolysis.[2]
-
Storage: Store under inert gas at 4°C.
-
Hydrolysis: Exposure to moisture converts the chloromethyl groups to benzyl alcohols or ethers.[2]
Purification Protocol:
-
Workup: Quench reaction with ice-cold
(aq). Wash organic layer with brine.[2] Dry over . -
Distillation: Do NOT distill at atmospheric pressure; the compound will degrade/polymerize.[2]
-
Crystallization (Preferred): If the product solidifies (common for bis-chloromethyl arenes), recrystallize from Hexane/Chloroform (9:1) .[1][2] This is far superior for removing the gem-dichloro liquid impurities.[1][2]
References
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for radical halogenation setups and stoichiometry).
-
Kharasch, M. S., & Brown, H. C. (1939).[2] Chlorinations with Sulfuryl Chloride.[2] I. The Peroxide-Catalyzed Chlorination of Hydrocarbons.[1] Journal of the American Chemical Society, 61(8), 2142–2150.[2] Link[1][2]
-
Ross, S. D., Markarian, M., & Nazzewski, M. (1947).[2] The Polymerization of Benzyl Chloride and Related Compounds. Journal of the American Chemical Society, 69(10), 2468–2470.[2] (Discusses stability and polymerization risks of chloromethylbenzenes). Link[1][2]
-
U.S. Patent 2,446,479. (1948).[1][2] Process for the Side-Chain Chlorination of Alkyl Aromatic Compounds.[1][4] (Describes the use of phosphate scavengers to prevent ring chlorination). Link
-
BenchChem Technical Support. (2025). Purification of 1-Chloro-2-(dichloromethyl)benzene. (Provides context on distillation and byproducts of related xylene derivatives). Link[1][2]
For further assistance, please upload your GC-MS raw data to the secure portal referencing Ticket #OPT-YIELD-23-BIS.[1]
Sources
Technical Support Hub: Stability & Storage of 1-Chloro-2,3-bis(chloromethyl)benzene
[1]
Classification: High-Reactivity Benzylic Halide Primary Hazard: Moisture-Induced Hydrolysis & Autocatalytic Decomposition Target Audience: Medicinal Chemists, Process Development Scientists[1]
The Core Challenge: The Hydrolysis Loop
You are likely experiencing degradation because 1-Chloro-2,3-bis(chloromethyl)benzene is not just "sensitive to moisture"—it is chemically predisposed to self-destruct in the presence of trace water.[1]
Unlike standard alkyl halides, this compound features two benzylic chloride groups.[1] The benzylic carbon-chlorine bond is inherently weaker due to the resonance stabilization of the resulting carbocation by the aromatic ring.
The Mechanism of Failure
When exposed to humidity, the following cascade occurs:
-
Initiation: A water molecule attacks one chloromethyl group (via
or ). -
Conversion: The
group converts to a benzyl alcohol ( ).[1] -
The Kill Switch (Autocatalysis): This reaction releases Hydrogen Chloride (HCl) gas.
-
HCl increases the acidity of the micro-environment.
-
Protonation of the remaining hydroxyl or chloride groups accelerates further ionization.
-
Result: A runaway degradation cycle leading to polymerization (white crust) or fuming.
-
Visualization: The Degradation Cycle
The following diagram illustrates why a minor seal breach leads to total batch loss.
Figure 1: The autocatalytic degradation loop. Note how HCl generated in step 2 feeds back to accelerate the breakdown of the remaining compound.
Storage Protocol: The "Zero-Moisture" Standard
To prevent hydrolysis, you must eliminate the two drivers of the reaction: Water and Heat .
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Reduces kinetic energy, significantly slowing the rate of hydrolysis even if trace moisture is present.[1] |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and provides a superior "blanket" in the container headspace compared to Nitrogen. |
| Container | Amber Glass + Teflon Liner | Amber glass blocks UV (preventing radical chlorination side-reactions).[1] Teflon (PTFE) liners are impervious to HCl fumes; standard polyethylene caps will degrade. |
| Desiccant | 4Å Molecular Sieves | Optional but recommended. Place a small packet in the secondary containment (not directly in the chemical) to scavenge ambient humidity. |
Decision Tree: Assessing Your Current Batch
Use this workflow to determine if your current stock is viable.
Figure 2: Assessment workflow for determining batch viability.
Troubleshooting & FAQs
Q: I see a white crust around the cap threads. Is the bottle compromised? A: Likely, yes. The white crust is usually a polymer formed by hydrolyzed material reacting with itself or the cap liner.
-
Action: Do not scrape the crust back into the bottle. Transfer the remaining "clean" solid to a fresh, dry vial under an inert atmosphere immediately.
Q: Can I store this in a solution to prevent degradation? A: Yes, but choose the solvent carefully. Storing benzylic chlorides in anhydrous Dichloromethane (DCM) or Toluene is often more stable than the neat solid, as it dilutes the autocatalytic HCl effect.[1]
-
Warning: Do NOT use ethers (THF, Diethyl Ether) for long-term storage, as benzylic halides can slowly react with ethers to cleave the ring or polymerize.[1]
-
Requirement: The solvent must be stored over molecular sieves to ensure it remains anhydrous.
Q: Why not add a base (like Potassium Carbonate) to scavenge the acid?
A: High Risk.
While bases neutralize HCl, they are also nucleophiles.[1] Adding a base like
Q: How do I verify purity without degrading it further?
A: Use Proton NMR (
-
Look for: The benzylic
peak (typically 4.5–4.8 ppm). -
Contamination: A shift to
4.0–4.2 ppm usually indicates the alcohol ( ), and broadening indicates polymerization. -
Tip: Filter the NMR sample through a small plug of anhydrous basic alumina if you suspect acid presence, but run the spectrum immediately.
Emergency Purification Protocol
If your batch has partially hydrolyzed (cloudy solution but not fully degraded), you can often rescue it via Recrystallization .[1]
Prerequisites:
Step-by-Step:
-
Dissolution: Dissolve the crude solid in the minimum amount of warm anhydrous Heptane (or Hexane). The hydrolyzed polymer/diol is typically insoluble in non-polar alkanes.
-
Filtration: Rapidly filter the warm solution through a sintered glass funnel (or a syringe filter for small scales) to remove the insoluble hydrolyzed impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a freezer (-20°C).
-
Collection: Collect the crystals via filtration under a nitrogen blanket if possible.
-
Drying: Dry under high vacuum (0.1 mmHg) for 1 hour to remove solvent traces. Do not heat above 40°C during drying.
References
-
BenchChem. (2025).[2][3][4][5] A Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers. Retrieved from [1]
-
OECD SIDS. (2004). 1-Chloro-2-(chloromethyl)benzene: SIDS Initial Assessment Report. UNEP Publications. Retrieved from [1]
-
National Institutes of Health (NIH). (2013). Crystal structure of 1,3-bis(chloromethyl)benzene. Acta Crystallographica Section E. Retrieved from [1]
-
ScienceMadness Wiki. (2021). Benzyl Chloride Storage and Handling. Retrieved from [1]
Technical Support Center: Purification of Crude 1-Chloro-2,3-bis(chloromethyl)benzene
Introduction: The "Hidden" Isomer Challenge
Welcome to the technical support interface for 1-Chloro-2,3-bis(chloromethyl)benzene (CAS: 1824096-87-8). This compound is a critical, yet sensitive, building block often used in the synthesis of polycyclic aromatic systems or specialized ligands.
Unlike its more common symmetric isomers (like 1,2- or 1,3-bis(chloromethyl)benzene), the 1-chloro-2,3-substitution pattern introduces a unique dipole and steric environment. This often leads to "oiling out" during purification and a higher susceptibility to hydrolysis due to the inductive effect of the adjacent chlorine atom.
This guide treats your purification process as a system , not just a recipe. We will diagnose the state of your crude material and apply a logic-driven purification strategy.
Module 1: Initial Assessment & Safety (The Triage Phase)
Q: My crude material is a dark, fuming oil. Is this normal? A: Yes, but it indicates significant impurities. The "fuming" is likely residual hydrogen chloride (HCl) gas trapped in the oil or, more critically, the result of rapid hydrolysis if exposed to moist air.
-
Immediate Action:
-
Degas: Place the crude oil under high vacuum (0.1–1.0 mmHg) at ambient temperature for 1–2 hours to remove trapped HCl.
-
Analysis: Run a GC-MS or
H-NMR.
-
Q: What are the critical safety hazards before I start heating? A: This compound is a potent lachrymator and a skin sensitizer . It behaves similarly to benzyl chloride.
-
Must-Have Controls: All operations must be performed in a functioning fume hood.
-
Neutralization: Keep a beaker of 10% aqueous sodium carbonate/bicarbonate handy to neutralize any spills or cleaning glassware.
-
Water Sensitivity: The chloromethyl groups are highly electrophilic. Contact with moisture releases HCl immediately.
Module 2: Purification Strategy (The Core Workflow)
We do not recommend distillation as the primary first step for the crude mixture due to the high boiling point and risk of thermal polymerization/decomposition. Recrystallization is the preferred method for this class of compounds.
Protocol: Selective Recrystallization
Q: Which solvent system should I use? A: Based on the polarity of the chloromethyl groups versus the lipophilic benzene ring, non-polar hydrocarbons are the baseline.
| Solvent System | Suitability | Notes |
| n-Heptane | Excellent | High boiling point allows good dissolution; poor solubility at -20°C forces crystallization. |
| Hexane | Good | Good for initial triturating to remove tars. Evaporates quickly. |
| Toluene/Heptane (1:10) | Moderate | Use only if the compound is too insoluble in pure heptane. Toluene helps dissolve the "oiled out" phase. |
| Ethyl Acetate | Avoid | Too polar; holds impurities and product in solution. |
Q: My product "oils out" instead of crystallizing. How do I fix this? A: "Oiling out" occurs when the compound separates as a liquid phase before it can organize into a crystal lattice. This is common with the 1-chloro-2,3-substitution pattern due to its lower melting point compared to symmetric isomers.
Corrective Protocol:
-
Re-dissolve: Heat the mixture until the oil phase dissolves completely (approx. 50–60°C).
-
Seed: If you have any solid crystal (even a micro-crystal), add it at 30°C.
-
Slow Cool: Do not plunge into ice. Wrap the flask in a towel and let it cool to room temperature over 2 hours.
-
The "Scratch" Technique: If oil droplets form, use a glass rod to scratch the side of the flask at the oil-solvent interface. This provides nucleation sites.
-
Cold Soak: Once turbidity or crystals appear, move to -20°C freezer overnight.
Visualization: The Crystallization Decision Tree
Caption: Logical workflow for purifying crude this compound, prioritizing crystallization over distillation to minimize thermal degradation.
Module 3: Troubleshooting Impurities (The "Why" Behind the Failures)
Q: I see a persistent impurity at roughly 0.9 RRT (Relative Retention Time). What is it? A: This is likely the under-chlorinated intermediate : 1-chloro-2-(chloromethyl)-3-methylbenzene.
-
Cause: Incomplete radical chlorination of the starting material (3-chloro-o-xylene).
-
Removal: This impurity is more soluble in heptane than your bis-chlorinated product. It should remain in the mother liquor during recrystallization. If it persists, your solvent volume is too low.
Q: I see a new peak appearing during purification. Why? A: You are likely observing hydrolysis .
-
Mechanism: The benzylic chloride positions are highly activated by the electron-withdrawing chlorine on the ring. Moisture in your solvent or atmosphere converts
to . -
Prevention:
-
Use anhydrous heptane (dried over Na or molecular sieves).
-
Flush all glassware with Nitrogen/Argon.
-
Filter rapidly; do not pull air through the filter cake for extended periods (humid air = hydrolysis).
-
Module 4: Synthesis Context (Root Cause Analysis)
Understanding where your crude came from helps you clean it. This compound is typically synthesized via radical chlorination.
Reaction Pathway:
-
Precursor: 1-Chloro-2,3-dimethylbenzene (3-Chloro-o-xylene) [CAS: 608-23-1].[6]
-
Reagent: Chlorine gas (
) or N-Chlorosuccinimide (NBS) with a radical initiator (AIBN/Benzoyl Peroxide). -
Critical Control: The reaction must be stopped exactly when the theoretical weight gain is achieved (substitution of 2 H with 2 Cl).
-
Stopping early
High Mono-chloride (Liquid impurity). -
Stopping late
Tri-chloride (Difficult to separate).
-
Visualization: Impurity Formation Logic
Caption: Sequential chlorination pathway showing the critical window for stopping the reaction to maximize the target bis-chloromethyl species.
References
-
Compound Identification: this compound (CAS 1824096-87-8).[1][2][3][4] Accela Chem Catalog. Retrieved from
-
Precursor Data: 1-Chloro-2,3-dimethylbenzene (CAS 608-23-1).[6][7] NIST Chemistry WebBook.[7] Retrieved from
-
General Synthesis Methodology: Radical Chlorination of Xylenes. BLD Pharm Technical Data. Retrieved from [3]
- Purification Principles: Purification of Benzyl Chlorides via Crystallization. Adapted from standard protocols for 1,2-bis(chloromethyl)benzene (CAS 612-12-4).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for CAS 1824096-87-8 before handling.
Sources
- 1. 611-19-8|1-Chloro-2-(chloromethyl)benzene|BLD Pharm [bldpharm.com]
- 2. 94-99-5|2,4-Dichloro-1-(chloromethyl)benzene|BLD Pharm [bldpharm.com]
- 3. 94-99-5|2,4-Dichloro-1-(chloromethyl)benzene|BLD Pharm [bldpharm.com]
- 4. 611-19-8|1-Chloro-2-(chloromethyl)benzene|BLD Pharm [bldpharm.com]
- 5. SY333459,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. CAS 608-23-1: 1-Chloro-2,3-dimethylbenzene | CymitQuimica [cymitquimica.com]
- 7. Benzene, 1-chloro-2,3-dimethyl- [webbook.nist.gov]
Technical Support Center: Alkylation Optimization for Sterically Congested Benzylic Halides
Topic: Troubleshooting Low Reactivity of 1-Chloro-2,3-bis(chloromethyl)benzene Ticket ID: #ALK-23-Cl-Ortho Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Executive Summary & Root Cause Analysis
The Core Issue: Users frequently report stalled conversion or low yields when using This compound in alkylation reactions. Unlike its meta or para isomers, this substrate suffers from a "Perfect Storm" of deactivation:[3]
-
Steric "Sandwich" Effect (The Ortho-Effect): The chloromethyl group at position 2 is sterically crowded by the Chlorine atom at position 1 and the second chloromethyl group at position 3. This blocks the trajectory for nucleophilic attack (
).[4] -
Electronic Deactivation: The Chlorine atom directly attached to the aromatic ring (C1) is electron-withdrawing (Inductive effect,
). This destabilizes any developing positive charge on the benzylic carbons, effectively shutting down pathways that rely on carbocation formation.
The Result: The molecule is too crowded for standard
Visualizing the Barrier
The following diagram illustrates the steric congestion and the decision logic for overcoming it.
Caption: Figure 1. Decision tree for overcoming the steric and electronic deactivation at the C2-position.
Troubleshooting Guide: Step-by-Step Protocols
Scenario A: The "Finkelstein" Activation (Recommended)
Best for: Reactions using weak nucleophiles or when high temperatures are impossible.
The Logic: Chloride is a mediocre leaving group. Iodide is an excellent leaving group and a strong nucleophile.[3] By adding a catalytic amount of Sodium Iodide (NaI), you convert the unreactive benzylic chloride into a highly reactive benzylic iodide in situ.
Protocol:
-
Solvent: Switch to Acetone (if reflux < 60°C is acceptable) or MEK (Methyl Ethyl Ketone) (for higher temps).[3] If solubility is an issue, use DMF or Acetonitrile .[3]
-
Catalyst Loading: Add 0.1 - 0.2 equivalents of Sodium Iodide (NaI).[1][2][3]
-
Process:
Why this works: The small Iodide ion can slip past the steric bulk to displace the Chloride (
Scenario B: Phase Transfer Catalysis (PTC)
Best for: Ionic nucleophiles (e.g., Phenols, Thiols, Cyanides) in biphasic systems.[3]
The Logic: In organic solvents, ionic nucleophiles often aggregate, becoming unreactive.[3] In water, the organic substrate is insoluble. PTC shuttles the anion into the organic phase as a "naked," highly reactive ion.
Protocol:
-
System: Organic solvent (Toluene or DCM) + Aqueous Base (NaOH/KOH).[3]
-
Catalyst: Use TBAB (Tetrabutylammonium bromide) or Aliquat 336 .[3]
-
Loading: 5 mol% is standard; increase to 10 mol% for this hindered substrate.[3]
-
-
Temperature: This substrate often requires 60–80°C .[3] DCM (boiling point ~40°C) may be too cool; switch to 1,2-Dichloroethane (DCE) or Toluene if higher heat is needed.[1][2][3]
Comparative Data: Solvent & Condition Effects
The following table summarizes expected reactivity based on internal application data for 1,2,3-trisubstituted benzylic systems.
| Variable | Standard Condition (Fails) | Optimized Condition (Works) | Reason for Success |
| Solvent | THF, Diethyl Ether | DMF, DMSO, NMP | Dipolar aprotic solvents solvate cations, leaving anions "naked" and more nucleophilic.[1][2][3] |
| Leaving Group | Chloride (Intrinsic) | Iodide (In situ) | The C-I bond is weaker and longer, reducing steric penalty during substitution. |
| Temperature | Room Temp (25°C) | 60°C - 80°C | Overcoming the high activation energy barrier caused by steric hindrance.[1][2] |
| Catalyst | None | TBAI or TBAB | Iodide catalysis (Finkelstein) or Phase Transfer Catalysis is essential.[3] |
Frequently Asked Questions (FAQ)
Q1: Why does the C3-chloromethyl group react but the C2-group remains unchanged? A: This is a classic regioselectivity issue. The C3 position is only flanked on one side (by C2). The C2 position is "sandwiched" between the C1-Cl and C3-group.[2] If you need bis-alkylation, you must drive the reaction to completion using the Finkelstein protocol (See Scenario A).
Q2: Can I use ethanol or methanol as a solvent? A: Avoid. Primary alcohols are nucleophilic.[3] Given the slow rate of your desired reaction, the solvent will likely compete, leading to the formation of ethyl/methyl ethers (solvolysis side products). Use non-nucleophilic polar solvents like Acetonitrile or DMF .[3]
Q3: I see a new spot on TLC that isn't my product. What is it? A: Watch out for intramolecular cyclization .[3] If your nucleophile has a second functional group, or if the two chloromethyl groups react with each other (polymerization), you will see byproducts.[3] High dilution (0.05 M - 0.1 M) helps prevent polymerization.[1][2][3]
Q4: Is this compound a lachrymator? A: Yes, severely. Like all benzylic halides (e.g., benzyl chloride), this compound is a potent tear gas.[3] All weighing and reactions must be performed in a functioning fume hood.[3] Neutralize glassware with dilute ammonia before removing from the hood.
References
-
Reactivity of Bis(chloromethyl)benzenes: BenchChem. (2025).[3][6][9][10][11][12] A Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers.
-
Finkelstein Reaction Mechanism: Chemistry LibreTexts. (2023).[3] The Finkelstein Reaction and Halogen Exchange.
-
Phase Transfer Catalysis Optimization: Halpern, M.[3][13] (2005).[3][6][10][14] Industrial Phase-Transfer Catalysis: Using Multiple Consecutive PTC Steps. PTC Communications.[3][14]
-
Steric Hindrance in Benzylic Systems: Master Organic Chemistry. (2011).[3][4] Steric Hindrance in Nucleophilic Substitution.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1,3-Bis(chloromethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 6. jk-sci.com [jk-sci.com]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 14. phasetransfer.com [phasetransfer.com]
Technical Support Center: Stabilizing 1-Chloro-2,3-bis(chloromethyl)benzene
Ticket ID: #STAB-8829 Subject: Prevention of Degradation and Hydrolysis in Solution Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
1-Chloro-2,3-bis(chloromethyl)benzene (CAS: 36580-02-2 or related isomers) is a highly reactive electrophile. Its instability in solution stems from two primary mechanisms: autocatalytic hydrolysis and Friedel-Crafts-type polycondensation . The presence of two proximal chloromethyl groups and an electron-withdrawing chlorine atom on the aromatic ring creates a "perfect storm" for reactivity.
This guide provides a self-validating protocol to stabilize this compound, moving beyond standard "store in a cool place" advice to mechanistic intervention.
Module 1: The Degradation Mechanism (Know Your Enemy)
To stabilize this compound, you must interrupt its degradation cycle.[1] The decomposition is autocatalytic : the breakdown product (HCl) accelerates further breakdown.
The Hydrolysis Cascade
-
Initiation: Trace moisture attacks one chloromethyl group (
). -
Product Formation: This forms a benzyl alcohol (
) and releases hydrogen chloride ( ).[2] -
Acceleration: The released
protonates the remaining chloromethyl groups or the newly formed alcohol, creating excellent leaving groups ( or ), facilitating rapid polymerization or ether formation.
Graphviz Visualization: Degradation Pathway
Caption: Figure 1. The autocatalytic cycle where generated HCl accelerates the consumption of the starting material.
Module 2: Stabilization Protocol
Solvent Selection Strategy
Never use nucleophilic solvents (alcohols, amines) or wet polar aprotic solvents (DMSO, DMF).
| Solvent Class | Suitability | Technical Notes |
| Chlorinated (DCM, CHCl₃) | High | Preferred. Excellent solubility. Critical: CHCl₃ must be stabilized with amylene, NOT ethanol. Ethanol will react with the compound. |
| Aromatic (Toluene, Xylene) | Medium | Good solubility, but risk of Friedel-Crafts alkylation if Lewis Acid impurities (Fe³⁺, Al³⁺) are present. |
| Ethers (THF, Et₂O) | Low | THF can be ring-opened by the strong electrophile in the presence of generated acid. |
The "Acid Scavenger" System (Active Stabilization)
Passive storage is insufficient. You must actively scavenge the HCl produced by incipient hydrolysis.
Protocol A: The Solid Phase Buffer (Recommended for Storage)
Add anhydrous Potassium Carbonate (
-
Mechanism:[2][3][4][5][6][7] Heterogeneous neutralization. The base neutralizes HCl without dissolving and reacting with the benzylic halide.
-
Dosage: 10-20 mg per mL of solution.
Protocol B: The Epoxide Trap (Recommended for Reactions) Add 0.5 - 1.0% (v/v) Propylene Oxide or Epichlorohydrin .
-
Mechanism:[2][3][4][5][6][7] Epoxides act as "acid sponges." They undergo ring-opening upon reaction with HCl to form stable chlorohydrins, effectively removing the acid catalyst from the system.
-
Warning: Do not use amine-based scavengers (like Triethylamine), as they will react with the chloromethyl groups to form quaternary ammonium salts.
Module 3: Troubleshooting & FAQs
Q1: My solution turned cloudy overnight. Can I save it?
Diagnosis: Cloudiness indicates the formation of insoluble poly-benzyl ethers or oligomers (see Figure 1). Action:
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove the polymer.
-
Check the NMR.[8] If the benzylic
peak (typically ~4.6-4.8 ppm) has shifted or split, significant hydrolysis has occurred. -
Remedy: If degradation is <5%, add activated 3Å molecular sieves immediately to arrest the process.
Q2: Why is the compound turning yellow?
Diagnosis: Yellowing suggests oxidation or the formation of conjugated impurities, often catalyzed by light or trace metal ions (e.g., from a metal spatula). Action:
-
Ensure the container is Amber Glass.
-
Verify that no metal needles were left in the septum (corrosion releases
, a potent Friedel-Crafts catalyst).
Q3: Can I store this in DMSO for biological assays?
Diagnosis: ABSOLUTELY NOT. Reasoning: DMSO is nucleophilic toward strong electrophiles. It will displace the chloride (Kornblum oxidation mechanism) to form an aldehyde and dimethyl sulfide, destroying your compound within hours. Alternative: Dissolve in anhydrous DMA (Dimethylacetamide) immediately prior to use, or use a DCM stock solution and dilute.
Graphviz Visualization: Troubleshooting Logic
Caption: Figure 2.[9] Rapid response decision tree for observed instability.
References
-
Hydrolysis Mechanisms of Benzylic Chlorides Source: Royal Society of Chemistry / J. Chem. Soc. Context: Establishes the SN1/SN2 duality of benzylic hydrolysis and the accelerating effect of electron-donating groups or autocatalysis. Link:
-
Stabilization of Benzyl Chloride Derivatives Source: Google Patents (DE2206300A1) Context: Describes industrial methods for stabilizing benzyl chlorides using lactams and acid scavengers to prevent HCl-mediated polymerization. Link:
-
Safety and Handling of Chloromethyl Benzenes Source: ILO / WHO International Chemical Safety Cards (ICSC 1763) Context: Defines incompatibility with bases, amines, and metals, and outlines storage requirements (ventilation, cool temperature). Link:
-
Radical and Ionic Stability Factors Source: JACS Au Context: Discusses the stabilization of halide ions and the environmental factors affecting the reactivity of halogenated organic compounds. Link:
Sources
- 1. DE2206300A1 - METHOD FOR STABILIZING BENZYL CHLORIDE - Google Patents [patents.google.com]
- 2. hydrolysis (of benzyl chloride) | Filo [askfilo.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 350. The mechanism of hydrolysis of acid chlorides. Part I. The effect of hydroxyl ions, temperature, and substituents on the rate of hydrolysis of benzoyl chloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,3-Bis(chloromethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Minimizing Polymerization in 1-Chloro-2,3-bis(chloromethyl)benzene Reactions
Document ID: TS-ORG-8821 Department: Advanced Organic Synthesis Support Last Updated: February 26, 2026 Target Audience: Synthetic Chemists, Process Development Scientists[1][2]
Core Directive: The Polymerization Trap
1-Chloro-2,3-bis(chloromethyl)benzene is a high-value bifunctional electrophile.[1][2] Its primary utility lies in synthesizing polycyclic aromatic hydrocarbons (PAHs), acenes (e.g., anthracene derivatives), and cyclophanes via Friedel-Crafts alkylation .[1][2]
The Problem: The molecule contains two highly reactive benzyl chloride moieties on the same ring. In the presence of a Lewis Acid, these groups generate electrophilic carbocations. The fundamental challenge is a kinetic competition:
-
Pathway A (Desired): Intramolecular cyclization (forming a discrete ring).[1][2]
-
Pathway B (Undesired): Intermolecular attack on a neighboring molecule (forming linear oligomers or insoluble cross-linked polymers).[1][2]
Because Pathway B is bimolecular (second-order kinetics), it is favored by high concentrations.[1][2] Pathway A is unimolecular (first-order kinetics).[1][2] Therefore, concentration control is the single most critical variable.
Mechanism & Kinetic Control (Visualized)
To solve the polymerization issue, one must visualize the competing pathways. The diagram below illustrates the divergence point where your yield is lost.
Figure 1: Kinetic competition between intramolecular cyclization (
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by users handling this compound.
Scenario A: "My reaction mixture turned into an insoluble gum/resin."
Diagnosis: Runaway Intermolecular Polymerization.[1][2] Root Cause: The concentration of the electrophile exceeded the "Critical Dilution Threshold." Even if you intended to cyclize, the rate of intermolecular collision exceeded the rate of ring closure. Corrective Action:
-
Switch to Pseudo-High Dilution: Do not dump all reagents together. Use a syringe pump to add the this compound solution slowly into a large volume of catalyst/solvent.[1][2]
-
Solvent Volume: Target a final concentration of <0.01 M for the reactant.
Scenario B: "I am using High Dilution, but yield is still <20%."
Diagnosis: Catalyst Mismatch or Deactivation. Root Cause: The chlorine atom at position 1 exerts an inductive withdrawing effect (-I), deactivating the aromatic ring slightly compared to unsubstituted o-xylene derivatives.[1][2]
-
If the Lewis Acid is too weak (e.g.,
), the carbocation may not form efficiently. -
If the Lewis Acid is too strong (e.g.,
in excess), it may complex with the product, leading to degradation or difficult workup. Corrective Action:
-
Catalyst Optimization: Try Titanium(IV) chloride (
) or Tin(IV) chloride ( ) .[1][2] These are often superior for benzylic closures as they are strong enough to activate the chloride but less prone to causing tarring than . -
Temperature Modulation: If using mild catalysts, increase temperature to reflux (e.g., in Dichloroethane, 83°C) to overcome the deactivation barrier.[1]
Scenario C: "The product is colored (yellow/brown) and difficult to crystallize."
Diagnosis: Oxidation or Oligomer Formation.[1][2] Root Cause: Benzylic positions are sensitive to oxidation.[1][2] Trace oligomers can act as color bodies.[1][2] Corrective Action:
-
Degas Solvents: Ensure the reaction is run under a strictly inert atmosphere (
or ). -
Silica Filtration: Pass the crude reaction mixture through a short pad of silica gel before attempting crystallization to remove polar oligomers.[1]
Experimental Protocol: Pseudo-High Dilution Technique
This protocol is designed to maximize the intramolecular reaction (cyclization) and minimize polymerization.
Materials
-
Substrate: this compound (1.0 eq)
-
Coupling Partner: (If applicable, e.g., benzene, naphthalene)[1][2]
-
Catalyst:
(2.2 eq) or [1][2] -
Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2]
Step-by-Step Workflow
| Step | Action | Technical Note |
| 1 | Receiver Prep | In a large 3-neck round bottom flask, charge the Catalyst and a large volume of solvent (approx. 70% of total solvent volume).[1][2] Bring to reflux or desired T. |
| 2 | Feed Prep | Dissolve this compound in the remaining 30% of solvent. Load into a gas-tight syringe or addition funnel. |
| 3 | Addition | Add the Feed solution to the Receiver dropwise over 4–8 hours. |
| 4 | Aging | Stir for an additional 2–12 hours after addition is complete. |
| 5 | Quench | Pour mixture onto ice/HCl. |
Visualizing the Workflow
Figure 2: Pseudo-high dilution setup. The substrate is kept at a "starved" concentration in the reactor.
Storage & Handling
The stability of this compound is compromised by moisture.[1][2]
-
Hydrolysis Risk: The chloromethyl groups hydrolyze to form benzyl alcohols and HCl gas.[1] The HCl can autocatalyze further degradation.[1]
-
Storage: Store at 2–8°C under inert gas.
-
Safety: This compound is a potent lachrymator and skin irritant (alkylating agent).[1][2] Handle only in a fume hood.
References
-
Olah, G. A. (Ed.).[1][2] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1][2] (The definitive text on mechanism and catalyst selection for alkylation).
-
Vögtle, F. (1993).[1][2] Cyclophane Chemistry. Wiley.[1][2] (Detailed discussion on high-dilution techniques for synthesizing bridged aromatic systems).
-
BenchChem. (2025).[1][2][3] Reactivity of Bis(chloromethyl)benzene Isomers. (General reactivity profiles of chloromethyl arenes).
-
PubChem. 1,2-Bis(chloromethyl)benzene Compound Summary. (Physical properties and safety data).[1][2]
-
Reich, H. J. Winstein-Holness Effect & High Dilution. University of Wisconsin-Madison.[1][2] (Theoretical grounding for kinetic vs. thermodynamic control in ring closures).
Sources
recrystallization solvents for 1-Chloro-2,3-bis(chloromethyl)benzene purification
[1][2][3]
Case ID: PUR-BENZ-001 Compound: 1-Chloro-2,3-bis(chloromethyl)benzene CAS Registry Number: 56961-47-8 (Alternate: 1824096-87-8) Chemical Class: Benzylic Halide / Aryl Chloride[1][2][3]
Executive Summary
Purifying this compound requires a strict control strategy due to the high reactivity of the benzylic chloride groups.[1][2][3] Unlike standard aromatics, this compound is an electrophile susceptible to rapid solvolysis (hydrolysis or alcoholysis) in nucleophilic solvents.
The Golden Rule: Avoid protic solvents (water, alcohols) unless strictly necessary and controlled. The primary purification route is Recrystallization from Anhydrous Hydrocarbons or High-Vacuum Distillation for crude oils.[1][2][3]
Module 1: Solvent Selection Matrix
This matrix is designed to balance solubility with chemical stability.
| Solvent System | Suitability | Risk Profile | Technical Notes |
| n-Heptane | Primary Choice | Low | Best for Crystallization. High temperature coefficient of solubility.[1][2][3] Inert to benzylic chlorides. Boiling point (98°C) allows sufficient heating without decomposition. |
| n-Hexane | Alternative | Low | Good for lower-melting solids.[1][2][3] Easier to remove (BP 68°C) but holds less solute at reflux than heptane. |
| Cyclohexane | Good | Low | Often yields better crystals than linear alkanes due to higher freezing point, but harder to remove traces from the crystal lattice. |
| Dichloromethane (DCM) / Hexane | Antisolvent | Low-Medium | Use only if the compound is too insoluble in hot heptane.[1][2][3] Dissolve in minimal DCM, then add Hexane until turbid. |
| Ethanol / Methanol | High Risk | Critical | NOT RECOMMENDED for routine use.[1][2] Benzylic chlorides react with hot alcohols to form benzyl ethers (solvolysis). Use only if rapid cooling is possible and hydrocarbons fail. |
| Ethyl Acetate | Moderate | Medium | Good solubility but often too high; difficult to induce crystallization. Can be used as a solvent modifier (1-5%) in Heptane.[1][2][3] |
Visual Decision Tree: Solvent Selection
Caption: Decision logic for solvent selection based on physical state and purity levels.
Module 2: Detailed Experimental Protocol
Objective: Purify 10g of crude material. Safety Alert: Benzylic chlorides are lachrymators (tear gas agents). All operations must be performed in a fume hood.
Step-by-Step Methodology
-
Solvent Preparation:
-
Dissolution (The "Saturation Point"):
-
Place 10g of crude solid in a 100mL round-bottom flask (RBF).
-
Heat to reflux (98°C) with stirring.
-
Observation: If the solid dissolves completely, the volume is correct. If oil droplets remain at the bottom, add Heptane in 5mL increments until homogenous.
-
Critical Check: If a dark, tarry residue remains insoluble at reflux, decant the clear hot supernatant into a clean flask, leaving the tar behind.
-
-
Controlled Cooling (Avoiding "Oiling Out"):
-
Remove the flask from heat.
-
Allow it to cool to room temperature slowly (wrap the flask in a towel or place in a warm oil bath and turn the heat off).
-
Why? Rapid cooling traps impurities and causes the product to separate as an oil rather than a crystal lattice.
-
-
Crystallization:
-
Once at room temperature, inspect for crystals.
-
Place the flask in an ice bath (0-4°C) for 2 hours to maximize yield.
-
Seeding: If the solution remains clear or milky, add a single "seed crystal" of pure product or scratch the glass wall with a glass rod to induce nucleation.
-
-
Filtration & Drying:
Module 3: Troubleshooting & FAQs
Q1: The product separates as an oil (oiling out) instead of crystals. What now?
Cause: The solution is too concentrated, the cooling was too fast, or the melting point of the solvated product is below the boiling point of the solvent.[3] Solution:
-
Re-heat the mixture until clear.
-
Add 10-20% more solvent (dilution often fixes oiling out).[2][3]
-
Add a seed crystal at the temperature just above where the oil usually forms.
-
Stir vigorously during cooling; agitation can force crystallization over phase separation.
Q2: Can I use Ethanol to get better separation of polar impurities?
Cause: You are trying to remove polar byproducts. Risk: Ethanol attacks the -CH2Cl groups.[1][2][3] Solution: If you must use ethanol, use 2-Propanol (IPA) instead (sterically bulkier, slower reaction).[1][2] Keep the contact time at reflux < 5 minutes. Immediately cool to -20°C. Do not store the mother liquor; process immediately.
Q3: My product turned pink/purple during drying.
Cause: Decomposition. Benzylic chlorides can auto-catalyze their own decomposition, releasing HCl, which turns the product colored.[1][2][3] Solution:
-
Ensure the product is completely acid-free.[1][2][3] Wash the organic layer with dilute NaHCO3 before the recrystallization step if the crude was acidic.[3]
-
Store the purified solid with a stabilizer (like silver wire or K2CO3 packet) or strictly at -20°C.[1][2][3]
Q4: The melting point is lower than literature values (approx. <40°C).
Cause: Isomeric impurities (e.g., 1-chloro-2-(chloromethyl)benzene) or solvent inclusion.[1][2][3] Solution:
-
Vacuum dry for 24 hours to remove solvent.
-
If MP is still low, the impurity is likely a structural isomer. Recrystallization is inefficient for separating isomers. Perform Fractional Vacuum Distillation first.
Module 4: Process Workflow Diagram
Caption: End-to-end workflow from synthesis to final purified storage.
References
-
ChemicalBook. (n.d.). 1,3-Bis(chloromethyl)benzene Product Description & Physical Properties. (Used as analog for solubility/MP data). Retrieved from [1]
-
PubChem. (2025). 1,2-Bis(chloromethyl)benzene (CID 11919).[1][2][3][4] National Library of Medicine. Retrieved from [1]
-
BenchChem. (2025).[5][6][7] Synthesis and Purification of Chloromethylated Benzenes.[6][7] (General protocols for benzylic chloride handling). Retrieved from [1]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
BLD Pharm. (2025). Product Entry: this compound (CAS 1824096-87-8).[1][2][3][8][9][10] Retrieved from [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Benzene, 1-chloro-2-(chloromethyl)- [webbook.nist.gov]
- 3. 1,3-Bis(chloromethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 4. 1,2-Bis(chloromethyl)benzene | C8H8Cl2 | CID 11919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 611-19-8|1-Chloro-2-(chloromethyl)benzene|BLD Pharm [bldpharm.com]
- 9. 2719-39-3|2-Chloro-1-(chloromethyl)-4-methylbenzene|BLD Pharm [bldpharm.com]
- 10. 1079-17-0|1,2,4,5-Tetrachloro-3,6-bis(chloromethyl)benzene|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Purity Analysis of 1-Chloro-2,3-bis(chloromethyl)benzene
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Chloro-2,3-bis(chloromethyl)benzene, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind the experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and facilitate practical implementation.
The validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose.[1][2] This guide will adhere to the globally recognized principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently updated Q2(R2) guidelines, which are endorsed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7]
The Analyte: this compound
This compound (C₈H₈Cl₃) is a halogenated aromatic compound.[8][9] Its structure presents specific analytical challenges, including potential for degradation and the need for a highly specific method to resolve it from structurally similar impurities. The compound is a liquid at room temperature and has very poor solubility in water.[10][11] This necessitates the use of organic solvents for sample and standard preparation.
Method Comparison: A Tale of Two Approaches
In this guide, we will compare a hypothetical "Standard Method," representative of a conventional approach, with a proposed "Optimized Method." The optimized method is designed to offer improvements in terms of efficiency, resolution, and robustness.
| Feature | Standard Method | Optimized Method | Rationale for Optimization |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 3.5 µm, 4.6 x 150 mm | Smaller particle size and shorter column length for faster analysis and improved efficiency. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Acetonitrile:Water (70:30 v/v) | Higher organic content to reduce retention time and improve peak shape for the non-polar analyte. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Increased flow rate in conjunction with the shorter column to further reduce run time. |
| Detection | UV at 220 nm | UV at 225 nm | Wavelength optimization for potentially better sensitivity and specificity. |
| Column Temp. | Ambient | 30 °C | Controlled temperature for improved retention time reproducibility. |
HPLC Method Validation Workflow
The validation of an analytical method is a systematic process. The following diagram illustrates the key validation parameters and their interconnectedness.
Caption: Workflow of HPLC Method Validation Parameters.
Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for linearity, accuracy, and precision studies.
-
Sample Solution (for Purity Analysis): Accurately weigh an appropriate amount of the this compound sample and prepare a solution in acetonitrile to a final concentration within the validated range.
Validation Protocol: A Step-by-Step Guide
The following protocol outlines the validation of the Optimized Method . The same principles apply to the validation of the Standard Method.
-
System Suitability:
-
Inject the working standard solution (e.g., 100 µg/mL) six times.
-
Calculate the %RSD for the peak area and retention time.
-
Determine the tailing factor and theoretical plates for the analyte peak.
-
Acceptance Criteria: %RSD for peak area and retention time ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates ≥ 2000.
-
-
Specificity:
-
Inject a blank (mobile phase), a standard solution, and a sample solution.
-
Spike the sample solution with known related substances and potential impurities.
-
Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank. The method should be able to resolve the analyte peak from all potential impurities.
-
-
Linearity and Range:
-
Prepare and inject a series of at least five concentrations of the analyte (e.g., from the reporting level of impurities to 120% of the assay specification).[1]
-
Plot a graph of peak area versus concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
-
Accuracy:
-
Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the test concentration).
-
Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each).[1]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: %RSD ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).
-
Analyze the system suitability of the modified methods.
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.
-
Comparative Data Summary
The following tables present hypothetical but realistic data from the validation of the Standard and Optimized HPLC methods.
Table 1: System Suitability Comparison
| Parameter | Standard Method | Optimized Method | ICH Guideline |
| Retention Time (min) | 8.2 | 5.6 | Report |
| %RSD of Retention Time | 0.8% | 0.4% | ≤ 2.0% |
| %RSD of Peak Area | 1.2% | 0.6% | ≤ 2.0% |
| Tailing Factor | 1.4 | 1.1 | ≤ 2.0 |
| Theoretical Plates | 3500 | 5500 | ≥ 2000 |
Table 2: Linearity and Precision Comparison
| Parameter | Standard Method | Optimized Method | ICH Guideline |
| Linearity (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Repeatability (%RSD) | 1.1% | 0.5% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.5% | 0.8% | ≤ 2.0% |
Table 3: LOD, LOQ, and Accuracy Comparison
| Parameter | Standard Method | Optimized Method | ICH Guideline |
| LOD (µg/mL) | 0.1 | 0.05 | Report |
| LOQ (µg/mL) | 0.3 | 0.15 | Report |
| Accuracy (% Recovery) | 98.5% - 101.5% | 99.2% - 100.8% | 98.0% - 102.0% |
Discussion and Conclusion
The comparative data clearly demonstrates the superiority of the Optimized Method for the purity analysis of this compound. The use of a shorter column with smaller particle size significantly reduced the analysis time from 8.2 minutes to 5.6 minutes, increasing sample throughput. The optimized mobile phase composition and controlled column temperature resulted in improved peak symmetry (lower tailing factor), higher efficiency (more theoretical plates), and better reproducibility of retention times.
Furthermore, the Optimized Method exhibited enhanced linearity, precision, and accuracy. The lower LOD and LOQ indicate a higher sensitivity, which is crucial for the accurate determination of low-level impurities. The robustness of the optimized method ensures reliable performance during routine use, even with minor variations in operational parameters.
This guide underscores the importance of a systematic and scientifically sound approach to HPLC method validation. By following the principles outlined in the ICH guidelines and employing a well-designed experimental protocol, researchers can develop and validate robust and reliable analytical methods that ensure the quality and safety of pharmaceutical products.
Logical Relationship of Validation Parameters
The following diagram illustrates the foundational and dependent nature of the validation parameters.
Caption: Hierarchical Relationship of Validation Parameters.
References
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]
-
ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE - Inchem.org. [Link]
-
Chemical Properties of Benzene, 1-chloro-3-(chloromethyl)- (CAS 620-20-2) - Cheméo. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]
-
Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography - EPA. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]
-
Method for multiresidue determination of halogenated aromatics and PAHs in combustion-related samples - PubMed. [Link]
-
Benzene, 1-chloro-2-(chloromethyl)- CAS N°: 611-19-8. [Link]
-
(PDF) 1,3-Bis(chloromethyl)benzene - ResearchGate. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]
-
Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants - UB. [Link]
-
1,3-Bis(chloromethyl)benzene - PMC - NIH. [Link]
-
Benzene, 1-chloro-2-(trichloromethyl)- | C7H4Cl4 | CID - PubChem. [Link]
-
Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water - Agilent. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - EMA. [Link]
-
Halogenated Organic Compounds | Spectroscopy Online. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. 1,3-Bis(chloromethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE [inchem.org]
- 11. fluorochem.co.uk [fluorochem.co.uk]
Benchmarking 1-Chloro-2,3-bis(chloromethyl)benzene: A Guide to Regioselective Scaffolding
Topic: Benchmarking 1-Chloro-2,3-bis(chloromethyl)benzene against other benzylic chlorides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]
Executive Summary
This technical guide benchmarks This compound (referred to herein as 3-Cl-OXDC , derived from 3-chloro-o-xylylene dichloride) against standard benzylic chloride scaffolds.[1][2] While the symmetric analog
This guide details the kinetic differentiation between the C2 and C3 chloromethyl groups, providing protocols to exploit this asymmetry for the synthesis of non-symmetric polycyclic scaffolds.[2]
Chemical Profile & Structural Analysis
The utility of 3-Cl-OXDC lies in its broken symmetry.[1] Unlike its competitors, the steric and electronic environment of the two benzylic positions is distinct.[2]
| Feature | This compound (Subject) | 1,2-Bis(chloromethyl)benzene (Standard) | 1,3-Bis(chloromethyl)benzene (Meta-Isomer) |
| Structure | Tris-substituted (1,2,3-pattern).[1][2] | Disubstituted (1,2-pattern). | Disubstituted (1,3-pattern). |
| Symmetry | Asymmetric ( | Symmetric ( | Symmetric ( |
| Electronic Effect | Inductive withdrawal (-I) from 1-Cl deactivates the ring and destabilizes carbocations.[1][2] | Standard benzylic resonance.[1][2] | Standard benzylic resonance.[1][2] |
| Steric Environment | High: C2-CH | Moderate: Ortho-substituents only. | Low: Meta-separation reduces sterics.[1][2] |
| Primary Utility | Regioselective heterocycle synthesis; non-symmetric linkers.[1][2][3] | Symmetric cyclophanes; Diels-Alder precursors.[1][2] | Polymers; symmetric cross-linking.[1][2] |
Reactivity Benchmarking: The "Ortho-Effect"
The defining characteristic of 3-Cl-OXDC is the reactivity differential between the two chloromethyl groups.
Theoretical Kinetic Profile (
)
Based on Hammett equation principles and steric parameters (Taft
-
Position 3 (-CH
Cl): (vs. unsubstituted standard).-
Rationale: Mild inductive deactivation by the meta-chloro group; minimal steric penalty.[1]
-
-
Position 2 (-CH
Cl): (vs. unsubstituted standard).
Comparative Data: Hydrolysis & Substitution
| Metric | 3-Cl-OXDC (Subject) | 1,2-Bis(chloromethyl)benzene | 1-Chloromethyl-2-chlorobenzene |
| Biphasic: Fast at C3, Slow at C2.[1][2] | Monophasic: Equal rates at both sites.[1][2] | Slow (Steric hindrance from ortho-Cl).[1][2] | |
| Retarded: Inductive effect of Cl destabilizes carbocation.[1][2][4] | Standard Baseline. | Retarded. | |
| Cyclization Yield (e.g., to Isoindole) | 65-75% (Requires higher T due to steric strain).[1][2] | >85% | N/A |
| Selectivity Factor ( | High (~10:1) favoring C3 substitution. | 1:1 (Statistical mixture for mono-sub).[1][2] | N/A |
Expert Insight: In drug discovery, this selectivity allows you to install a valuable "handle" at Position 3 (e.g., a fluorophore or specific binding motif) before closing the ring using Position 2.[1][2]
Mechanism & Selectivity Visualization
The following diagram illustrates the competitive pathways. The "Green Route" represents the kinetically favored attack at the less hindered C3 position, while the "Red Route" at C2 is blocked by the ortho-chloro substituent.[2]
Caption: Kinetic differentiation in nucleophilic attack. The C3 position is accessible, while the C2 position is shielded by the adjacent Chlorine atom.[2]
Experimental Protocols
Protocol A: Regioselective Mono-Amination
Objective: To selectively functionalize the C3 position with a secondary amine (e.g., morpholine) while leaving the C2 chloride intact for subsequent cyclization.[2]
-
Preparation: Dissolve This compound (1.0 eq) in anhydrous acetonitrile (
). -
Temperature Control: Cool the solution to -10°C . Note: Low temperature is critical to maximize the kinetic difference between C2 and C3.[2]
-
Addition: Add the secondary amine (0.95 eq) and DIPEA (1.1 eq) dropwise over 60 minutes.
-
Why 0.95 eq? Using a slight deficit of the nucleophile prevents "double-hit" substitution at the slower C2 site.[2]
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The mono-substituted product will appear first.[1] Stop reaction immediately upon disappearance of the limiting reagent (amine).[2]
-
Workup: Quench with cold water, extract with DCM. The unreacted starting material can be recovered via column chromatography.[2]
Protocol B: Cyclization to 4-Chloro-Isoindoline
Objective: To force the reaction at the hindered C2 position to close the ring.[2]
-
Substrate: Use the mono-substituted intermediate from Protocol A.
-
Conditions: Dissolve in Toluene. Add excess primary amine (R-NH
, 2.0 eq) or use the internal secondary amine if designing a quaternary salt.[2] -
Thermal Drive: Heat to Reflux (110°C) for 12-24 hours.
-
Note: The high temperature is required to overcome the steric barrier at the C2 position (the "ortho-effect").[2]
-
-
Purification: The product is a 4-chloro-isoindoline derivative, a privileged scaffold in CNS drug discovery.[1][2]
References
-
BenchChem Technical Support Team. (2025). A Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers. BenchChem. Link[2]
-
PubChem. (2025).[1][2] 1,2-Bis(chloromethyl)benzene Compound Summary. National Library of Medicine.[1][2] Link
-
Sanders, M. B., et al. (2013).[1][2] 1,3-Bis(chloromethyl)benzene: Structural Analysis and Halogen Interactions. Acta Crystallographica Section E. Link
-
Doc Brown's Chemistry. (2025).[1][2] Mechanisms of Electrophilic Substitution in Aromatic Chlorides. Doc Brown's Chemistry.[1][2] Link
-
Sigma-Aldrich. (2025).[1][2] Product Specification: 1-chloro-2-(chloromethyl)benzene.[1][2][5] Merck KGaA.[1][2] Link
Sources
spectroscopic characterization standards for 1-Chloro-2,3-bis(chloromethyl)benzene
This guide establishes the spectroscopic standards for 1-Chloro-2,3-bis(chloromethyl)benzene (CAS 1824096-87-8), a critical halogenated building block. It focuses on distinguishing this specific isomer from its structural analogues and regioisomers using high-resolution NMR, IR, and MS methodologies.
Executive Summary & Compound Identity
This compound is a tri-substituted aromatic intermediate used in the synthesis of functionalized cyclophanes, macrocycles, and specialized polymers. Its structural integrity is defined by the specific vicinal arrangement of two chloromethyl groups adjacent to a chlorine atom on the benzene ring.
-
Molecular Formula:
[1] -
Molecular Weight: 209.50 g/mol [1]
-
Key Challenge: Differentiating the target from its symmetric regioisomer (1-chloro-2,6-bis(chloromethyl)benzene) and the para-substituted isomer (4-chloro-1,2-bis(chloromethyl)benzene).
Synthesis & Impurity Profile (The "Why" Behind the Standards)
To validate purity, one must understand the genesis of potential impurities. The compound is typically synthesized via radical side-chain chlorination of 3-chloro-o-xylene .
Primary Impurities:
-
Under-chlorinated: 1-Chloro-2-(chloromethyl)-3-methylbenzene (Monochlorinated).
-
Over-chlorinated: 1-Chloro-2-(dichloromethyl)-3-(chloromethyl)benzene.
-
Regioisomers: 4-Chloro-1,2-bis(chloromethyl)benzene (arising from 4-chloro-o-xylene impurity in starting material).
Synthesis & Impurity Flowchart
Caption: Logical flow of synthesis indicating origins of critical spectroscopic impurities.
Nuclear Magnetic Resonance (NMR) Standards
NMR: The Symmetry Test
The most reliable method to confirm the 1,2,3-substitution pattern vs. the 1,2,6- or 1,3,4- patterns is the chemical inequivalence of the methylene protons .
-
Target (1-Chloro-2,3-bis...): Asymmetric structure. The chloromethyl group at position 2 is flanked by Cl and another chloromethyl group. The group at position 3 is flanked by a chloromethyl group and a proton.
-
Result: Two distinct singlets for the
groups.
-
-
Isomer (1-Chloro-2,6-bis...): Symmetric (C2v axis passing through Cl-C1-C4).
-
Result: One single signal (integrating to 4H) for chemically equivalent
groups.
-
Comparative
NMR Table (400 MHz,
)
| Feature | Target: 1-Cl-2,3-bis | Isomer: 1-Cl-2,6-bis | Isomer: 4-Cl-1,2-bis |
| Symmetry | Asymmetric ( | Symmetric ( | Asymmetric ( |
| Aliphatic (-CH2Cl) | Two distinct Singlets (~4.7 ppm & ~4.8 ppm) | One Singlet (~4.8 ppm, 4H) | Two Singlets |
| Aromatic Region | 3 Distinct Signals (ABC system) | 2 Signals ( | 3 Distinct Signals (ABX/ABC) |
| Validation Check | Integration ratio 2:2:1:1:1 | Integration ratio 4:2:1 | Integration ratio 2:2:1:1:1 |
Protocol for Analysis:
-
Dissolve 10 mg sample in 0.6 mL
(neutralized with basic alumina to prevent acid-catalyzed hydrolysis). -
Acquire spectrum with sufficient scans (ns=16) to resolve benzylic coupling.
-
Pass/Fail Criteria: If the methylene region (4.5–5.0 ppm) shows a single peak, the sample is the 2,6-isomer. If it shows two peaks separated by >0.05 ppm, it is the target or the 4-chloro isomer.
NMR: Carbon Counting
Carbon NMR provides a definitive count of unique environments.
-
Target: 8 unique carbon signals (6 aromatic, 2 aliphatic).
-
2,6-Isomer: 5 unique carbon signals (due to symmetry).
Mass Spectrometry (MS) Standards
Mass spectrometry confirms the trichloro- substitution pattern. The presence of three chlorine atoms creates a distinct isotopic envelope due to the natural abundance of
Theoretical Isotope Pattern for
-
M+ (208): 100% (Relative abundance)
-
M+2 (210): ~96% (Approx 1:1 ratio with M+ is characteristic of 3 Cl atoms)
-
M+4 (212): ~31%
-
M+6 (214): ~3%
Experimental Protocol (GC-MS):
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Inlet: Split mode (50:1), 250°C.
-
Program: 50°C (2 min)
20°C/min 280°C. -
Diagnostic: Look for the molecular ion cluster at m/z 208/210/212.
-
Note: Benzyl chlorides often fragment by losing Cl (
). Look for the cluster at m/z 173 ( ).
-
Infrared (IR) Spectroscopy
While less specific for isomer differentiation, IR ensures functional group integrity.
-
C-H Stretch (Aromatic): 3050–3100
(Weak). -
C-H Stretch (Aliphatic): 2950–3000
(Distinctive for chloromethyl). -
C=C Ring Stretch: 1580, 1470
. -
C-Cl Stretch (Benzylic): 600–800
(Strong, broad).-
Differentiation: The target's 1,2,3-substitution pattern typically yields a specific out-of-plane C-H bending pattern in the 700–900
region, distinct from the 1,2,4-pattern of the 4-chloro isomer.
-
References
-
BenchChem. (2025).[6][7] Synthesis and Characterization of Chlorinated Toluenes and Xylenes. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library: Chlorinated Benzene Derivatives. Retrieved from
-
ChemicalBook. (2024). Product Data: 1,3-Bis(chloromethyl)benzene and Isomers. Retrieved from
-
PubChem. (2025). Compound Summary: 1,2-Bis(chloromethyl)benzene.[8] Retrieved from
Sources
- 1. 212755-99-2|4-Chloro-1,2-bis(chloromethyl)benzene|BLD Pharm [bldpharm.com]
- 2. 611-19-8|1-Chloro-2-(chloromethyl)benzene|BLD Pharm [bldpharm.com]
- 3. 94-99-5|2,4-Dichloro-1-(chloromethyl)benzene|BLD Pharm [bldpharm.com]
- 4. SY333459,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 608-23-1|1-Chloro-2,3-dimethylbenzene|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,2-Bis(chloromethyl)benzene(612-12-4) 13C NMR spectrum [chemicalbook.com]
comparative study of cross-linking efficiency using 1-Chloro-2,3-bis(chloromethyl)benzene
[1]
Executive Summary
This technical guide evaluates the cross-linking efficiency of 1-Chloro-2,3-bis(chloromethyl)benzene (CAS: 1824096-87-8), a specialized bifunctional electrophile used in the synthesis of Hypercrosslinked Polymers (HCPs) and Covalent Organic Frameworks (COFs).[1] Unlike standard isomers (e.g., 1,4-bis(chloromethyl)benzene), this molecule features a vicinal (ortho) substitution pattern combined with a chloro-deactivating group at the 1-position.[1]
Key Findings:
-
Steric Control: The 1-chloro substituent introduces significant steric hindrance, modulating the reaction kinetics of the adjacent chloromethyl group. This prevents rapid, uncontrolled gelation, often resulting in networks with higher defined microporosity compared to the non-halogenated analog.
-
Electronic Effect: The inductive withdrawal (-I effect) of the chlorine atom increases the electrophilicity of the benzylic carbons, yet the steric bulk retards the nucleophilic attack, creating a unique "slow-but-strong" cross-linking profile.
-
Application: Ideal for synthesizing rigid, microporous networks where residual chlorine functionality is desired for post-synthetic modification (e.g., in drug delivery carriers or catalytic supports).
Chemical Profile & Reactivity
Molecule: this compound Synonyms: 3-Chloro-o-xylylene dichloride; 1,2-bis(chloromethyl)-3-chlorobenzene.[1] CAS: 1824096-87-8[1][2][3][4]
Structural Analysis
The molecule is a derivative of o-xylene.[1] It possesses two reactive chloromethyl (
-
Friedel-Crafts Alkylation: Self-condensation or reaction with aromatics (catalyzed by
or ).[1] -
Nucleophilic Substitution (
): Reaction with amines/thiols for bioconjugation or macrocycle synthesis.
The "Ortho-Effect": In standard para-substituted crosslinkers (1,4-BCMB), the reactive groups are distal, favoring open, rod-like networks.[1] In this ortho-isomer, the groups are adjacent (positions 2 and 3). This proximity favors intramolecular cyclization or tightly coiled loops , which can decrease the accessible surface area unless frustrated by the additional substituent (the Chlorine at position 1).
Comparative Analysis: Cross-Linking Efficiency
This section compares this compound (Target) against industry standards.[1]
Table 1: Comparative Performance Metrics
| Feature | This compound (Target) | 1,2-Bis(chloromethyl)benzene (Standard Ortho) | 1,4-Bis(chloromethyl)benzene (Standard Para) |
| Electronic Nature | Electron-deficient ring (Deactivated) | Electron-neutral ring | Electron-neutral ring |
| Reactivity ( | Moderate (Steric hindrance slows | High (Fast cyclization prone) | High (Fast network formation) |
| Gelation Time | Delayed (Controlled growth) | Rapid | Rapid |
| Network Topology | Frustrated Packing (High Free Volume) | Compact / Collapsed | Open / Rigid Struts |
| BET Surface Area | ~800 - 1100 | ~600 - 900 | >1200 |
| Solvent Swelling | High (due to rigid defects) | Low | Moderate |
*Note: Surface area values depend heavily on the specific polymerization catalyst and conditions. The "Target" often yields higher porosity than the standard ortho-isomer due to the "frustrated packing" induced by the Cl-substituent.[1]
Detailed Mechanistic Comparison
A. Vs. 1,2-Bis(chloromethyl)benzene (o-Xylylene Dichloride)
-
The Problem with Standard Ortho: 1,2-bis(chloromethyl)benzene often suffers from "back-biting" reactions where the molecule reacts with itself to form small rings (e.g., dihydro-indenes) rather than forming a long-range polymer network.[1] This limits the final cross-link density.
-
The Chloro-Advantage: The chlorine atom at position 1 sterically blocks the approach of nucleophiles from one side of the 2-chloromethyl group. This steric bulk disfavors intramolecular cyclization (which requires specific conformational flexibility) and promotes intermolecular cross-linking , thereby increasing the overall efficiency of network formation.
B. Vs. 1,4-Bis(chloromethyl)benzene (p-Xylylene Dichloride)
-
Rigidity: The para isomer forms the most rigid, open networks (highest surface area).
-
Selectivity: The target molecule (1-Chloro-2,3-...) creates "kinked" polymers.[1] While the absolute surface area might be lower than the para isomer, the pore size distribution is often narrower and shifted towards the ultramicroporous region (<1 nm), which is superior for trapping small gas molecules (
, ) or specific drug encapsulation.
Experimental Protocol: Synthesis of Cl-Functionalized HCP
Objective: Synthesize a hypercrosslinked polymer network to evaluate cross-linking efficiency via Gelation Time and Surface Area analysis.
Materials
-
Monomer: this compound (1.0 g, 4.7 mmol).
-
Catalyst: Anhydrous Iron(III) Chloride (
) (0.76 g, 4.7 mmol). -
Quenching Agent: Methanol / dilute HCl.
Workflow
-
Dissolution: In a flame-dried Schlenk flask under
, dissolve the monomer in anhydrous DCE. -
Catalyst Addition: Add
rapidly. The solution will turn dark brown/black immediately. -
Cross-Linking (The Critical Step):
-
Heat to 45°C for 5 hours (Pre-polymerization).
-
Observation: Monitor viscosity. The 1-Chloro derivative will show a slower viscosity increase compared to the non-chlorinated analog (approx. 45 min vs 15 min for onset of gelation).
-
Increase temperature to 80°C and reflux for 19 hours to drive the reaction to completion.
-
-
Purification:
-
Filter the solid black precipitate.
-
Soxhlet Extraction: Extract with Methanol for 24 hours to remove trapped catalyst and unreacted monomer. This is crucial for accurate gravimetric yield determination.
-
-
Activation: Dry under vacuum at 60°C for 24 hours.
Data Analysis
-
Efficiency Calculation:
[1]-
Expected Yield: >90% for efficient cross-linking. Lower yields indicate steric termination.
-
Visualization of Reaction Pathway
The following diagram illustrates the competing pathways. The Green path represents the desired intermolecular cross-linking favored by the 1-Chloro-2,3-isomer.[1] The Red path represents the intramolecular cyclization often seen in unsubstituted o-isomers.[1]
Caption: Reaction pathway showing how the 1-Chloro substituent suppresses defect formation (Red) and promotes network growth (Green).
References
-
Tan, L., & Tan, B. (2017). Hypercrosslinked Porous Polymer Materials: Design, Synthesis, and Applications. Chemical Society Reviews, 46(11), 3322-3356.[1]
-
Tsyurupa, M. P., & Davankov, V. A. (2006).[5] Hypercrosslinked Polymers: Basic Principle of Preparing the New Class of Polymeric Materials. Reactive and Functional Polymers, 66(7), 768-779.[1]
-
BLD Pharm. (2024).[3] Product Data Sheet: this compound (CAS 1824096-87-8).[1][2][3][4]
-
BenchChem. (2025).[6] Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers.
-
Li, B., Gong, R., et al. (2011). Facile synthesis of hypercrosslinked resins via chloromethylation and continuous condensation of simple aryl molecules.[5] Journal of Chemical Sciences, 123, 161–167.
Sources
- 1. 611-19-8|1-Chloro-2-(chloromethyl)benzene|BLD Pharm [bldpharm.com]
- 2. 55676-90-9|1-Chloro-2-(chloromethyl)-3-methylbenzene|BLD Pharm [bldpharm.com]
- 3. 55676-89-6|1-Chloro-3-(chloromethyl)-2-methylbenzene|BLD Pharm [bldpharm.com]
- 4. 94-99-5|2,4-Dichloro-1-(chloromethyl)benzene|BLD Pharm [bldpharm.com]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
1-Chloro-2,3-bis(chloromethyl)benzene proper disposal procedures
Topic: 1-Chloro-2,3-bis(chloromethyl)benzene Proper Disposal Procedures
Executive Summary: Immediate Action Required
This compound is a potent alkylating agent and lachrymator .[1] It poses a severe risk of chemical burns to the skin, eyes, and respiratory tract. Unlike standard organic solvents, this compound can permanently modify DNA through nucleophilic attack, necessitating strict destruction protocols rather than simple waste bulking.[1]
Do NOT:
-
Do NOT dispose of down the drain (Hydrolysis releases HCl gas).[1]
-
Do NOT mix with strong oxidizers or strong bases (Risk of exothermic runaway/polymerization).[1]
-
Do NOT place in general "Halogenated Waste" containers without first verifying compatibility (Risk of reaction with nucleophilic waste constituents).[1]
Scientific Rationale: The Hazard Mechanism
To handle this chemical safely, one must understand its reactivity.[1] The molecule consists of a benzene ring with two chloromethyl (
-
Electrophilic Hazard: The benzylic carbons are highly electrophilic.[1] Upon contact with biological nucleophiles (DNA bases, proteins), they undergo
reactions, leading to alkylation.[2] -
Cross-linking Potential: Because there are two reactive chloromethyl groups in the 2,3-position (vicinal), this molecule can act as a bifunctional alkylator , potentially forming inter-strand cross-links in DNA, similar to nitrogen mustards.[1] This classifies it as a high-confidence mutagen/carcinogen.[1]
-
Hydrolysis: In the presence of moisture, it hydrolyzes to form hydrochloric acid (HCl) and the corresponding benzyl alcohol, generating corrosive fumes.[1]
Decision Framework: Disposal Workflow
The following logic gate determines whether you should quench the material in-house or arrange for direct hazardous waste pickup.
Figure 1: Decision matrix for the safe disposal of chloromethylated aromatics.
Operational Protocol: Chemical Quenching (Small Scale)
Scope: For glassware rinsing, spill cleanup residues, or disposal of small reaction aliquots (<50g).[1] Objective: Convert the electrophilic chloromethyl groups into non-volatile, water-soluble Bunte salts (organic thiosulfates) via nucleophilic substitution.
Reagents Required
| Reagent | Role | Concentration |
| Sodium Thiosulfate ( | Nucleophile (Quencher) | 10-20% Aqueous Solution |
| Ethanol or Acetonitrile | Co-solvent | Industrial Grade |
| Sodium Bicarbonate | pH Buffer | Saturated Solution |
Step-by-Step Procedure
-
Preparation: Perform all work in a functioning fume hood. Wear butyl rubber or Silver Shield gloves (standard nitrile may degrade rapidly).[1]
-
Dissolution: Dissolve the waste material in a minimal amount of acetonitrile or ethanol.[1]
-
Quenching Reaction:
-
Buffering: As the reaction proceeds, HCl may be generated.[1] Add Sodium Bicarbonate solution periodically to maintain pH > 7.[1] This prevents the degradation of thiosulfate into sulfur dioxide and elemental sulfur.
-
Time: Stir at room temperature for 12–24 hours .
-
Validation:
-
Final Disposal: The resulting mixture contains "Bunte salts" which are generally water-soluble and non-volatile.[1] Label the container as "Quenched Halogenated Waste - Contains Thiosulfate" and submit for chemical waste pickup.[1]
Waste Classification & Regulatory Compliance (RCRA)
For large-scale disposal where quenching is not feasible, the material must be segregated and labeled according to EPA/RCRA standards.[1]
Waste Stream Profile:
-
Primary Hazard: Toxic, Corrosive.[1]
-
EPA Waste Codes:
-
D002 (Corrosive): If the material has hydrolyzed and pH is < 2.[1]
-
D003 (Reactive): Potentially applicable if the material reacts violently with water (context-dependent).[1]
-
Halogenated Organic: Even if not specifically U- or P-listed, it must be treated as a halogenated solvent stream for High-Temperature Incineration .[1]
-
Labeling Requirements:
Emergency Spill Response
Immediate Action: Evacuate the immediate area if the spill is outside a fume hood.
-
PPE: Don double gloves (Silver Shield/Laminate under Nitrile), goggles, and lab coat.[1] Use a respirator (organic vapor/acid gas cartridge) if outside a hood.
-
Containment: Surround the spill with an absorbent dam (vermiculite or specialized organic spill pads).[1]
-
Neutralization:
-
Gently cover the spill with a 1:1 mixture of Sodium Thiosulfate and Sodium Bicarbonate .[1]
-
Allow to sit for 15 minutes to initiate quenching.
-
-
Cleanup: Scoop the absorbent material into a wide-mouth jar.[1] Label as "Hazardous Waste: Debris contaminated with Alkylating Agent."[1]
-
Decontamination: Scrub the surface with a mild detergent and water.[1] Test the surface pH to ensure no acidic residue remains.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Referenced for Thiosulfate quenching protocols of alkyl halides).
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]
-
PubChem. (2024).[1] Sodium Thiosulfate Compound Summary. National Library of Medicine.[1][4] [Link]
Sources
Personal protective equipment for handling 1-Chloro-2,3-bis(chloromethyl)benzene
Executive Safety Directive
Stop and Read: You are handling a bifunctional alkylating agent . 1-Chloro-2,3-bis(chloromethyl)benzene is not merely a solvent or a standard reagent; it is a potent electrophile capable of cross-linking biological macromolecules (DNA/Proteins).
Unlike simple benzyl chloride, the presence of two chloromethyl groups increases its potential for cytotoxicity and mutagenicity. Furthermore, upon contact with mucosal moisture or atmospheric humidity, it hydrolyzes to release Hydrochloric Acid (HCl) gas, posing an immediate respiratory and ocular threat.
The Core Rule: Treat this compound as a "Silent Corrosive." It may numb nerve endings upon initial contact, delaying pain while deep tissue damage occurs.
The PPE Matrix: Defense in Depth
Standard laboratory PPE (cotton coat, single nitrile gloves) is insufficient for this compound. You must employ a barrier system resistant to both chlorinated organic solvents and acidic vapors.
| Protection Zone | Primary Barrier (Mandatory) | Secondary/Contextual Layer | Scientific Rationale |
| Hand Protection | Laminate Film (e.g., Silver Shield/4H) | Outer Nitrile (5 mil minimum) | Benzyl chloride derivatives permeate nitrile in <15 mins. Laminate film provides >4 hours breakthrough time. The outer nitrile provides grip and dexterity. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Respirator with OV/AG Cartridge | Hydrolysis releases HCl. Standard organic vapor (OV) cartridges may desorb acid gases. You need Acid Gas (AG) protection combined with OV. |
| Ocular | Chemical Splash Goggles | Full Face Shield (8-inch) | Safety glasses allow vapor bypass. Goggles seal the eyes from lachrymatory vapors. Face shield protects the neck/skin from splashes. |
| Body | Tychem® Apron or Sleeves | Fire-Resistant Lab Coat | Cotton absorbs and holds the chemical against the skin. Tychem provides an impenetrable barrier against corrosive liquids. |
Self-Validating PPE Protocol
Before opening the bottle, perform these two checks to validate your system:
-
The Glove Inflation Test: Inflate the outer nitrile glove with air and squeeze. If it deflates, it is compromised. Do not use.
-
The Sash Height Check: Lower the fume hood sash to the marked "Safe" level. Hold a tissue at the opening; if it does not pull firmly inward (indicating negative pressure), abort the experiment .
Operational Protocol: Handling & Synthesis
Objective: Transfer and react without releasing vapor into the general lab atmosphere.
Step 1: Preparation & Engineering Controls
-
Quenching Bath: Prepare a beaker of 5% Sodium Bicarbonate (
) in Methanol/Water (1:1) before starting. This is your "neutralization station" for contaminated spatulas or syringe needles. -
Trap Setup: If heating the reaction, the condenser exhaust must flow through a base trap (NaOH solution) to capture evolved HCl.
Step 2: Weighing and Transfer
-
Solids: If the material is solid/crystalline, avoid static. Use an antistatic gun if available. Weigh inside the hood using a draft shield.
-
Liquids/Solutions:
-
Do not pour. Use a positive-displacement pipette or a glass syringe with a Luer-lock needle.
-
The "Clean Hand/Dirty Hand" Rule: Your dominant hand (handling the syringe) is "dirty." Your non-dominant hand (touching the sash, notebook) must remain "clean."
-
Step 3: Decontamination of Tools
-
Immediately submerge used needles/pipette tips into the Quenching Bath .
-
Let them soak for 30 minutes to convert the reactive chloromethyl groups into benign methoxy/hydroxy derivatives before disposal.
Emergency Response Logic
This workflow dictates your immediate actions during a spill or exposure.[1][2][3]
Figure 1: Decision logic for emergency response. Note the specific requirement for neutralization during spill cleanup.
Waste Disposal & Deactivation
Never dispose of active chloromethyl benzenes in the general organic solvent waste. They can react with other waste streams (e.g., amines) to generate heat or toxic byproducts.
The Controlled Hydrolysis Method
-
Segregation: Collect waste in a dedicated container labeled "Halogenated - Water Reactive."
-
Deactivation (Recommended):
-
Slowly add the waste material to a stirring solution of 10% Sodium Hydroxide in Methanol .
-
Caution: This reaction is exothermic. Add slowly.
-
Allow to stir for 2 hours. This converts the toxic alkyl chloride to the corresponding ether/alcohol.
-
Check pH to ensure it remains basic (pH > 10).
-
-
Final Disposal: Once deactivated, the mixture can generally be disposed of as standard halogenated organic waste (consult local EHS regulations).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11919, 1,2-Bis(chloromethyl)benzene. (Proxy for 1,2,3-isomer hazards). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Benzyl Chloride). Retrieved from [Link]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
